molecular formula C12H11NO B3120513 (2-Phenylpyridin-3-yl)methanol CAS No. 264625-65-2

(2-Phenylpyridin-3-yl)methanol

Cat. No.: B3120513
CAS No.: 264625-65-2
M. Wt: 185.22 g/mol
InChI Key: SACTVTCAWGIOMV-UHFFFAOYSA-N
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Description

(2-Phenylpyridin-3-yl)methanol (CAS 264625-65-2) is a high-purity chemical compound with the molecular formula C 12 H 11 NO and a molecular weight of 185.22 . This compound features a methanol group attached to a 2-phenylpyridin-3-yl core, a structure represented by the SMILES notation OCC1=CC=CN=C1C2=CC=CC=C2 . As a versatile heteroaromatic scaffold, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, which combines a pyridine ring with a phenyl substituent, is analogous to other phenylpyridine derivatives known for their utility in creating pharmacologically active molecules . Researchers can leverage the reactivity of the alcohol functional group for further chemical modifications, making it a key intermediate in the development of novel compounds, such as more complex chiral molecules similar to those documented in scientific literature . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and the material should be stored as recommended, potentially under inert conditions based on the handling practices for similar sensitive compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenylpyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACTVTCAWGIOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the pKa and Basicity of (2-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution pattern on a pyridine ring profoundly influences its physicochemical properties, most notably the basicity of the nitrogen lone pair, quantified by the pKa of its conjugate acid. In medicinal chemistry and materials science, understanding and predicting these values is critical for designing molecules with specific pharmacokinetic profiles and binding affinities. This guide provides a detailed analysis of the factors governing the basicity of (2-Phenylpyridin-3-yl)methanol, a molecule featuring both an aromatic and an alcohol-containing substituent. We will dissect the electronic effects of each group, estimate the compound's pKa based on empirical data from related structures, and provide a comprehensive, field-proven protocol for its experimental determination.

The Fundamental Basicity of the Pyridine Nucleus

Pyridine is a weakly basic aromatic heterocycle with a pKa of approximately 5.2 for its conjugate acid, the pyridinium ion.[1][2] The basicity arises from the lone pair of electrons on the nitrogen atom, which resides in an sp² hybrid orbital in the plane of the ring.[3] Crucially, this lone pair is not part of the 6π-electron aromatic system and is therefore available to accept a proton.[3]

The introduction of substituents onto the pyridine ring can significantly alter the electron density on this nitrogen atom, thereby modulating its basicity. The nature of this modulation depends on two primary electronic phenomena:

  • Inductive Effects (I): The polarization of σ-bonds due to electronegativity differences. Electron-withdrawing groups (-I effect) pull electron density away from the ring, destabilize the positive charge on the conjugate acid, and decrease basicity (lower pKa). Conversely, electron-donating groups (+I effect) push electron density into the ring, stabilizing the conjugate acid and increasing basicity (higher pKa).[4]

  • Mesomeric or Resonance Effects (M): The delocalization of π-electrons across the ring. Electron-withdrawing groups (-M effect) and electron-donating groups (+M effect) can significantly impact the electron density at the nitrogen, although their influence is position-dependent (strongest at the ortho and para positions).[4]

G

Caption: General influence of substituents on pyridine basicity.

Deconstruction of Substituent Effects in (2-Phenylpyridin-3-yl)methanol

To predict the basicity of the target molecule, we must analyze the independent and combined electronic contributions of the 2-phenyl group and the 3-hydroxymethyl group.

The 2-Phenyl Substituent: An Inductive Electron Sink

A phenyl group attached to a pyridine ring acts primarily as an electron-withdrawing group through a negative inductive (-I) effect. This occurs because the sp² hybridized carbons of the phenyl ring are more electronegative than the sp³ carbons of alkyl groups. This electron-withdrawing character pulls electron density from the pyridine ring, reducing the availability of the nitrogen's lone pair for protonation.

The consequence is a decrease in basicity. For example, the pKa of 2-phenylpyridine is predicted to be approximately 4.44, which is significantly lower than pyridine's 5.2.[1][5] This confirms the base-weakening nature of the 2-phenyl substituent.

The 3-Hydroxymethyl Substituent: A Weak Inductive Effect

The -CH₂OH group at the 3-position presents a more subtle influence. The primary electronic force at play is the -I effect of the electronegative oxygen atom. However, this effect is attenuated because it is transmitted through an insulating sp³-hybridized methylene (-CH₂) group.

Unlike a hydroxyl group directly attached to the ring, the hydroxymethyl group cannot exert a direct resonance effect. Furthermore, its position at the meta-position (C-3) means it cannot participate in resonance delocalization with the ring nitrogen even if it were a resonance-active group.

To gauge its impact, we can compare it to a 3-methyl group (-CH₃), which is weakly electron-donating (+I effect). 3-Methylpyridine (3-picoline) has a pKa of ~5.6-5.7, making it slightly more basic than pyridine.[2][6] Since the -CH₂OH group is inductively withdrawing, we can confidently predict that 3-(hydroxymethyl)pyridine is less basic than pyridine, with a pKa slightly below 5.2.

Quantitative Analysis and pKa Estimation

While an experimentally determined pKa for (2-Phenylpyridin-3-yl)methanol is not readily found in the literature, we can formulate a robust estimate by synthesizing the effects of its substituents and comparing them to known values of related compounds.

CompoundSubstituent(s)Key Electronic Effect(s)pKa (Conjugate Acid)Reference(s)
PyridineNoneBaseline~5.2[1][7]
3-Methylpyridine3-CH₃Weak +I (Donating)~5.63[2]
2-Phenylpyridine2-C₆H₅Strong -I (Withdrawing)~4.44 (Predicted)[1][5]
(2-Phenylpyridin-3-yl)methanol 2-C₆H₅, 3-CH₂OHStrong -I (Phenyl) & Weak -I (Hydroxymethyl)~4.0 (Estimated) N/A

Rationale for Estimation: Both substituents on the target molecule are electron-withdrawing and therefore base-weakening. The 2-phenyl group reduces the pKa from 5.2 to ~4.4. The additional weak -I effect from the 3-hydroxymethyl group will further decrease the electron density on the nitrogen, pushing the pKa even lower. A reasonable, scientifically-grounded estimate for the pKa of (2-Phenylpyridin-3-yl)methanol is approximately 4.0 .

Experimental Protocol: pKa Determination by Potentiometric Titration

To validate the estimated pKa, a direct experimental measurement is required. Potentiometric titration is a robust and fundamental method for this purpose. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Principle: This method involves the gradual addition of a strong acid (titrant) to a solution of the basic analyte. By monitoring the pH at each addition, a titration curve is generated. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and unprotonated (base) forms of the analyte are equal, as described by the Henderson-Hasselbalch equation.

Materials and Reagents
  • (2-Phenylpyridin-3-yl)methanol

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (for back-titration if needed)

  • Potassium Chloride (KCl)

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Class A burette (25 mL or 50 mL)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Analyte Solution Preparation:

    • Accurately weigh approximately 0.5 mmol of (2-Phenylpyridin-3-yl)methanol and dissolve it in ~50 mL of deionized water in a 100 mL beaker.

    • Causality: The amount is chosen to ensure a clear inflection point in the titration curve without requiring excessive titrant volume.

    • Add a sufficient amount of KCl to make the solution ~0.1 M in KCl.

    • Causality: KCl maintains a constant ionic strength throughout the titration. This is critical because the activity coefficients of the ions can change with varying ionic strength, which would otherwise affect the pH measurement and introduce error.

  • pH Meter Calibration:

    • Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

    • Causality: This ensures the accuracy and linearity of the electrode's response across the relevant pH range.

  • Titration Procedure:

    • Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

    • Begin stirring at a moderate, constant speed.

    • Record the initial pH of the solution.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Causality: Allowing the reading to stabilize is crucial for obtaining equilibrium pH values, which are the basis of the thermodynamic pKa.

    • Continue adding titrant, reducing the increment size (e.g., to 0.05 mL) as you approach the equivalence point (where the pH changes most rapidly).

    • Proceed with titrant addition well past the equivalence point to fully define the shape of the titration curve.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Vₑ), which is the steepest point of the curve. This can be found visually or more accurately by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

    • The half-equivalence point is located at Vₑ / 2.

    • The pKa is the pH of the solution at the half-equivalence point.

    • Trustworthiness: The experiment should be repeated at least three times to ensure reproducibility. The mean and standard deviation of the determined pKa values should be reported.

G start Start: Prepare Analyte Solution (Compound + DI Water + KCl) calibrate Calibrate pH Meter (min. 2 buffer standards) start->calibrate setup Setup Titration Apparatus (Stirrer, Electrode, Burette) calibrate->setup titrate Titrate with Standard HCl setup->titrate record Record pH and Volume Added titrate->record Add increment plot Plot pH vs. Volume titrate->plot Titration complete record->titrate pH stabilized analyze Determine Equivalence Point (Vₑ) (e.g., via First Derivative Plot) plot->analyze calculate Find pH at Half-Equivalence Point (Vₑ / 2) analyze->calculate pKa Result: pH = pKa calculate->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The basicity of (2-Phenylpyridin-3-yl)methanol is governed by the additive electron-withdrawing inductive effects of its two substituents. The 2-phenyl group significantly reduces the electron density on the ring nitrogen, while the 3-hydroxymethyl group contributes a further, albeit weaker, base-weakening effect. Based on this theoretical framework and comparison with related molecules, the pKa of its conjugate acid is estimated to be approximately 4.0, making it a considerably weaker base than unsubstituted pyridine. For applications in drug development and materials science where precise protonation states are critical, this estimate should be confirmed using rigorous experimental methods such as the potentiometric titration protocol detailed herein.

References

  • Picoline. Wikipedia. [Link]

  • Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

  • PubMed. Basicity of pyridine and some substituted pyridines in ionic liquids. [Link]

  • FooDB. Showing Compound 3-Methylpyridine (FDB004416). [Link]

  • Chemistry Stack Exchange. Basicity of substituted pyridines. [Link]

  • 3-Methylpyridine. Wikipedia. [Link]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • ResearchGate. How does one calculate Pka value for Pyridinium by using pka value of pyridine?. [Link]

  • Cengage. pKa Values for Organic and Inorganic Bronsted Acids at 25o C. [Link]

  • ResearchGate. The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

Sources

Literature review of (2-Phenylpyridin-3-yl)methanol biological activity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of (2-Phenylpyridin-3-yl)methanol , focusing on its role as a privileged scaffold precursor in medicinal chemistry.

Biological Activity, Synthetic Utility, and Pharmacophore Profiling

Executive Summary

(2-Phenylpyridin-3-yl)methanol (CAS: 264625-65-2) is a critical heterocyclic building block used to install the 2-phenylpyridine pharmacophore into bioactive small molecules.[1][2][3] While the alcohol itself possesses limited direct biological potency, it serves as the essential "warhead precursor" for a diverse class of therapeutics, including N-myristoyltransferase (NMT) inhibitors , tubulin polymerization inhibitors , and bromodomain modulators .

This guide analyzes the structural logic of this scaffold, details its transformation into high-potency drugs, and provides validated experimental protocols for its utilization.

Chemical Profile & Pharmacophore Theory

The biological value of (2-Phenylpyridin-3-yl)methanol lies in its ability to introduce a specific steric and electronic motif: the biaryl twist .

Structural Properties[4][5]
  • CAS Number: 264625-65-2[1][3][4][5]

  • Molecular Formula: C₁₂H₁₁NO

  • Molecular Weight: 199.25 g/mol

  • Solubility: Soluble in DMSO, MeOH, DCM; sparingly soluble in water.

The "Biaryl Twist" Mechanism

Unlike planar fused systems (e.g., naphthalene), the 2-phenylpyridine core adopts a non-planar, twisted conformation due to steric repulsion between the pyridine C3-substituent (the methanol group) and the phenyl ortho-protons.

  • Biological Implication: This twist allows derivatives to fit into "L-shaped" or hydrophobic pockets in enzymes (e.g., NMT) that planar molecules cannot access.

  • Pi-Stacking: The electron-deficient pyridine ring engages in

    
    -
    
    
    
    stacking with electron-rich amino acid residues (e.g., Phenylalanine, Tryptophan) in receptor binding sites.

Therapeutic Applications & Case Studies

The alcohol is primarily derivatized via its hydroxyl group to generate three major classes of bioactive agents.

Case Study I: Anti-Parasitic NMT Inhibitors

Target: Trypanosoma brucei N-myristoyltransferase (TbNMT)

Researchers have utilized (2-Phenylpyridin-3-yl)methanol to synthesize brain-penetrant inhibitors for Human African Trypanosomiasis (HAT). The alcohol is coupled to piperazine cores to create lipophilic ligands that cross the Blood-Brain Barrier (BBB).

  • Mechanism of Action: The 2-phenylpyridine moiety occupies the C-terminal substrate binding pocket of the NMT enzyme. The "twist" forces the inhibitor into a conformation that mimics the transition state of the myristoyl-CoA transfer.

  • Key Data: Derivatives synthesized from this alcohol demonstrated

    
     values in the low nanomolar range against TbNMT.
    
  • Source: Journal of Medicinal Chemistry (See Ref 1).

Case Study II: Tubulin Polymerization Inhibitors

Target: Microtubule Dynamics (Colchicine Binding Site)

Urea derivatives synthesized from (2-Phenylpyridin-3-yl)methanol (via conversion to the amine or isocyanate) act as potent anti-mitotic agents.

  • Mechanism: These compounds bind to the colchicine site of tubulin, preventing polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

  • Efficacy: The 2-phenylpyridine core provides the necessary bulk to displace the native ligand, with some derivatives showing cytotoxicity against MCF-7 and HeLa cell lines comparable to Combretastatin A-4.

  • Source: ResearchGate / European Journal of Medicinal Chemistry (See Ref 2).

Emerging Targets: Epigenetics & Hemoglobin
  • Bromodomain Inhibitors: The scaffold is used in benzimidazolone derivatives to inhibit BET bromodomains, disrupting the reading of acetylated lysine residues in histones (Ref 3).

  • Hemoglobin Modulation: Ether derivatives of the alcohol bind to hemoglobin to increase oxygen affinity, a strategy used in treating Sickle Cell Disease (Ref 4).

Quantitative Data Summary

Biological TargetDerivative ClassKey Potency MetricMechanism
TbNMT (Parasite) Piperazine ether

nM
Myristoyl pocket occupation
Tubulin (Cancer) Phenyl-urea


M
Colchicine site binding
TRPV3 (Pain) Pyridinyl methanol

nM
Channel antagonism
GlyT1 (CNS) Triazole ether


M
Glycine transport inhibition

Visualizations of Pathways

Pharmacological Network

The following diagram illustrates how the core alcohol serves as a divergent point for multiple therapeutic areas.

PharmacophoreNetwork Core (2-Phenylpyridin-3-yl)methanol (Scaffold Precursor) NMT Piperazine Ethers (Anti-Parasitic) Core->NMT Mitsunobu Coupling Tubulin Urea Derivatives (Anti-Cancer) Core->Tubulin Curtius Rearrangement BET Benzimidazolones (Epigenetics) Core->BET Nucleophilic Substitution Mech_NMT Target: TbNMT Action: Myristoyl Pocket Binding NMT->Mech_NMT Mech_Tub Target: Tubulin Action: G2/M Arrest Tubulin->Mech_Tub Mech_BET Target: Bromodomain Action: Acetyl-Lysine Mimicry BET->Mech_BET

Caption: Divergent synthesis pathways from the parent alcohol to specific therapeutic endpoints.

Synthesis Workflow

The standard industrial route to access the alcohol and its subsequent coupling.

SynthesisWorkflow Start1 2-Chloronicotinic Acid (Ethyl Ester) Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, K2CO3, Dioxane) Start1->Step1 Start2 Phenylboronic Acid Start2->Step1 Intermediate Ethyl 2-phenylnicotinate Step1->Intermediate Step2 Step 2: Reduction (LiAlH4 or NaBH4/MeOH) Intermediate->Step2 Product (2-Phenylpyridin-3-yl)methanol (Target Alcohol) Step2->Product Step3 Step 3: Mitsunobu Reaction (DIAD, PPh3, Nucleophile) Product->Step3 FinalDrug Bioactive Ether Derivative (e.g., NMT Inhibitor) Step3->FinalDrug

Caption: Validated synthetic route: Suzuki coupling followed by ester reduction and Mitsunobu functionalization.

Experimental Protocols

Protocol A: Synthesis of (2-Phenylpyridin-3-yl)methanol

Use this protocol to generate the core scaffold from commercially available precursors.

  • Suzuki Coupling:

    • Charge a reaction flask with ethyl 2-chloronicotinate (1.0 eq), phenylboronic acid (1.2 eq), and

      
        (2.0 eq).
      
    • Suspend in 1,4-dioxane/water (4:1 ratio). Degas with

      
       for 15 mins.
      
    • Add

      
        (5 mol%) and reflux at 100°C for 12 hours.
      
    • Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc) to yield ethyl 2-phenylnicotinate.

  • Reduction:

    • Dissolve the intermediate ester in anhydrous THF at 0°C.

    • Slowly add

      
        (1.5 eq) or 
      
      
      
      (excess) in portions.
    • Stir at RT for 2 hours. Monitor by TLC (disappearance of ester spot).

    • Quench: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
    • Yield: White to off-white solid.[7][8]

Protocol B: Mitsunobu Coupling (Derivatization)

Use this protocol to attach the scaffold to a phenol or amine nucleophile (e.g., for NMT inhibitors).

  • Dissolve (2-Phenylpyridin-3-yl)methanol (1.0 eq), the nucleophile (e.g., hydroxyphenyl-piperazine, 1.0 eq), and triphenylphosphine (

    
    , 1.2 eq) in anhydrous THF.
    
  • Cool to 0°C under inert atmosphere.

  • Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 20 minutes.

  • Allow to warm to RT and stir overnight.

  • Validation: The reaction is successful if the hydroxyl peak disappears in IR/NMR and a new ether linkage peak appears.

References

  • Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry, 2014. [Link]

  • Synthesis and biological evaluation of 1-phenyl-3-(2-phenylpyridin-3-yl)urea derivatives as anti-cancer agents. European Journal of Medicinal Chemistry / ResearchGate, 2019. [Link]

  • Benzimidazolone derivatives as bromodomain inhibitors. US Patent Application US20160031868A1. [9]

  • Compounds and uses thereof for the modulation of hemoglobin.
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. Journal of Medicinal Chemistry, 2016. [Link]

Sources

Methodological & Application

Protocol for reducing 2-phenylnicotinic acid to (2-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of 2-phenylnicotinic acid to (2-phenylpyridin-3-yl)methanol represents a critical transformation in the synthesis of fused heterocycles and biologically active pyridine scaffolds. While the reduction of carboxylic acids to primary alcohols is a foundational organic transformation, the presence of the basic pyridine nitrogen and the bulky 2-phenyl substituent introduces specific challenges:

  • Chemospecificity: Reducing agents must target the carbonyl carbon without reducing the pyridine ring (over-reduction to piperidine).

  • Lewis Acid Quenching: The pyridine nitrogen can coordinate with Lewis acidic reducing agents (e.g., Borane), necessitating excess reagent or alternative strategies.

  • Workup Difficulties: Amphoteric pyridine derivatives often form stable complexes with aluminum salts (from LiAlH4), leading to difficult emulsions and lower isolated yields.

This guide presents two validated protocols. Protocol A (Two-Step) is the recommended industry standard for scalability and safety, utilizing an ester intermediate. Protocol B (Direct Reduction) is provided for rapid, small-scale discovery chemistry using Lithium Aluminum Hydride (LiAlH4).

Chemical Strategy & Pathway Analysis

The following diagram outlines the two strategic pathways. Protocol A avoids pyrophoric reagents by routing through a methyl ester, while Protocol B offers a direct "one-pot" reduction.

ReactionPathways Substrate 2-Phenylnicotinic Acid Ester Intermediate: Methyl Ester Substrate->Ester Protocol A (Step 1) MeOH, H2SO4, Reflux Product Target: (2-Phenylpyridin-3-yl) methanol Substrate->Product Protocol B (Direct) LiAlH4, THF, 0°C -> RT Ester->Product Protocol A (Step 2) NaBH4, MeOH/THF

Figure 1: Strategic pathways for the reduction of 2-phenylnicotinic acid. Blue path (Protocol A) is preferred for scale; Red dashed path (Protocol B) is for rapid small-scale synthesis.

Protocol A: Two-Step Reduction (Recommended)

Rationale: This method utilizes Sodium Borohydride (NaBH4), which is safer, easier to handle, and less prone to forming inseparable emulsions than LiAlH4.[1][2] It requires converting the acid to an ester first, as NaBH4 cannot reduce free carboxylic acids directly.[3]

Step 1: Fischer Esterification

Objective: Convert 2-phenylnicotinic acid to methyl 2-phenylnicotinate.

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

  • Dissolution: Suspend 2-phenylnicotinic acid (1.0 equiv) in Methanol (anhydrous, 10 vol) .

  • Catalyst Addition: Cautiously add conc. H2SO4 (0.1 equiv) or Thionyl Chloride (1.2 equiv) dropwise at 0°C.

    • Note: Thionyl chloride generates HCl in situ and drives the reaction to completion more aggressively.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the acid spot disappears.

  • Workup:

    • Cool to room temperature (RT).

    • Concentrate in vacuo to remove excess MeOH.

    • Redissolve residue in EtOAc and wash with Sat. NaHCO3 (2x) to neutralize acid.

    • Dry organic layer (Na2SO4), filter, and concentrate.

    • Result: The methyl ester is usually obtained as a clean oil or solid, suitable for the next step without chromatography.

Step 2: Borohydride Reduction

Objective: Reduce methyl 2-phenylnicotinate to the target alcohol.

  • Setup: 2-neck RBF under Nitrogen atmosphere.

  • Solvent System: Dissolve the Methyl Ester intermediate (1.0 equiv) in THF (5 vol) and MeOH (1 vol) .

    • Mechanism:[4][5][6][7] MeOH is required to activate NaBH4; pure THF is too slow.

  • Addition: Add NaBH4 (4.0 equiv) portion-wise over 30 minutes at 0°C.

    • Caution: Gas evolution (H2) will occur. Ensure good venting.

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Cool to 0°C. Add Sat. NH4Cl solution dropwise until bubbling ceases.

  • Extraction: Dilute with water, extract with EtOAc (3x).

  • Purification: Wash combined organics with Brine, dry over MgSO4, and concentrate.

    • Yield Expectation: 85–95% over two steps.

Protocol B: Direct LiAlH4 Reduction (Small Scale)

Rationale: For rapid generation of material on a <1g scale where step count is critical. Critical Risk: Pyridine nitrogens can coordinate aluminum salts, creating "gummy" precipitates during workup that trap product. The Fieser Workup described below is mandatory to mitigate this.

Methodology
  • Preparation: Flame-dry a 3-neck RBF and cool under Argon flow.

  • Reagent Prep: Charge LiAlH4 (2.5 equiv) into the flask. Add anhydrous THF (10 vol) to create a grey suspension. Cool to 0°C.

  • Substrate Addition: Dissolve 2-phenylnicotinic acid (1.0 equiv) in THF (5 vol) . Add this solution dropwise to the LiAlH4 slurry over 20 minutes.

    • Exotherm Control: Maintain internal temp <10°C.

  • Reaction: Remove ice bath and reflux for 2 hours.

    • Monitoring: Check TLC.[3][8][9] If starting material persists, cool and add 0.5 equiv more LiAlH4.

  • Fieser Workup (Strict Adherence Required): For every 1 gram of LiAlH4 used, perform the following sequential additions at 0°C with vigorous stirring:

    • Add 1.0 mL Water (slowly).

    • Add 1.0 mL 15% NaOH solution.

    • Add 3.0 mL Water .

  • Filtration: Warm to RT and stir for 15 minutes. A granular white precipitate (Lithium Aluminate) should form. Filter through a Celite pad.

  • Isolation: Concentrate the filtrate to obtain the crude alcohol.

Analytical Validation & Troubleshooting

Expected Data
ParameterSpecificationNotes
Appearance White to off-white solidMay be a viscous oil if solvent remains.
1H NMR (CDCl3)

4.65 (s, 2H)
Distinctive benzylic -CH2- peak.
1H NMR (Aromatic)

8.6 (d, 1H), 7.2-7.6 (m)
Characteristic pyridine/phenyl pattern.
MS (ESI+) [M+H]+ = 186.2
Troubleshooting Guide (Decision Tree)

Troubleshooting Issue Problem Detected Emulsion Sticky Emulsion (Protocol B) Issue->Emulsion Incomplete Incomplete Conversion (Protocol A) Issue->Incomplete Solution1 Add Rochelle's Salt (Sat. Pot. Sod. Tartrate) Stir 2 hours Emulsion->Solution1 Solution2 Add CaCl2 (1 equiv) to NaBH4 reaction (Increases Lewis Acidity) Incomplete->Solution2

Figure 2: Troubleshooting common isolation issues.

Key Insight on Emulsions: If the Fieser workup (Protocol B) fails and a sticky gel forms, adding Rochelle's Salt (Potassium Sodium Tartrate) solution and stirring overnight will chelate the aluminum, breaking the emulsion and releasing the pyridine product into the organic phase.

References

  • Shripanavar, C., et al. (2011).[9][10] Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library, Der Pharmacia Lettre, 3(4), 264-266.[10] Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4.[4][5][7] Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (Pyridin-3-yl)Methanol Product Data. Retrieved from [Link]

Sources

High-Precision Synthesis of Iridium(III) Complexes Utilizing (2-Phenylpyridin-3-yl)methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, purification, and functionalization of cyclometalated Iridium(III) complexes derived from (2-phenylpyridin-3-yl)methanol (herein referred to as L-CH2OH ). Unlike standard 2-phenylpyridine (ppy) ligands, the inclusion of a hydroxymethyl group at the 3-position of the pyridine ring introduces a critical "functional handle." This handle enables Post-Complexation Functionalization (PCF) , allowing researchers to conjugate phosphorescent iridium cores to peptides, antibodies, or silica nanoparticles without subjecting sensitive biological moieties to the harsh conditions of iridium cyclometalation.

Key Technical Advantages:

  • Solubility Modulation: The -CH2OH group significantly enhances solubility in polar protic solvents compared to the parent Ir(ppy)₃.

  • Orthogonal Reactivity: The alcohol group remains chemically distinct from the metal center, facilitating esterification, carbamate formation, or oxidation to aldehydes for reductive amination.

Strategic Pre-Synthesis Considerations

The "Trojan Horse" Ligand Strategy

The synthesis of iridium complexes is often limited by the harsh thermal conditions (110–140 °C) required to activate the C-H bond of the ligand. Biologics (antibodies, peptides) cannot survive this. The Solution: Synthesize the complex with the inert L-CH2OH first. Once the robust Iridium(III) core is formed, the pendant -OH group serves as a reactive site for mild, room-temperature conjugation.

Mechanistic Pathway & Workflow

The synthesis follows a strict three-phase protocol:

  • Ligand Synthesis: Suzuki coupling to form the scaffold.

  • Dimerization: Formation of the

    
    -chloro-bridged dimer (The "Nonoyama" Intermediate).[1]
    
  • Complexation: Cleavage of the dimer with an ancillary ligand to form the active cationic or neutral complex.

G Start Precursors (2-bromopyridine-3-methanol + PhB(OH)2) Ligand Ligand (L-CH2OH) Suzuki Coupling Start->Ligand Pd(PPh3)4, Na2CO3 Reflux Dimer μ-Chloro Dimer [Ir(L-CH2OH)2(μ-Cl)]2 Ligand->Dimer + IrCl3 2-Ethoxyethanol/H2O 110°C, 24h IrCl3 IrCl3 · xH2O IrCl3->Dimer Monomer Target Complex [Ir(L-CH2OH)2(N^N)]+ Dimer->Monomer + Ancillary Ligand (bpy) CH2Cl2/MeOH, 40°C Func Bioconjugate (Ester/Carbamate) Monomer->Func Post-Complexation Functionalization

Figure 1: Synthetic workflow for functionalizable Iridium(III) complexes.

Phase 1: Ligand Synthesis (L-CH2OH)

Note: While commercially available, in-house synthesis ensures purity, which is critical for photophysical consistency.

Reaction: Suzuki-Miyaura Coupling Precursors: (2-bromopyridin-3-yl)methanol + Phenylboronic acid

Protocol:

  • Charge: In a 250 mL Schlenk flask, combine (2-bromopyridin-3-yl)methanol (1.0 eq), Phenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

  • Catalyst: Add

    
     (5 mol%).
    
  • Conditions: Reflux under

    
     for 12–16 hours.
    
  • Workup: Cool, extract with ethyl acetate, wash with brine, and dry over

    
    .
    
  • Purification: Silica gel chromatography (Gradient: Hexanes

    
     EtOAc). The product is a white crystalline solid.
    

Expert Tip: Ensure the hydroxymethyl group is not oxidized. Do not use strong oxidants during workup. Verify the -CH2- peak in


 NMR (~4.6 ppm).

Phase 2: Synthesis of the -Chloro-Bridged Dimer

This is the most critical step. The "Nonoyama reaction" involves the C-H activation of the phenyl ring.

Target Species:



Protocol:

  • Stoichiometry: Combine

    
     (1.0 eq) and L-CH2OH  (2.2 eq) in a round-bottom flask.
    
  • Solvent System: Suspend in 2-ethoxyethanol : water (3:1 v/v) .

    • Why this solvent? 2-ethoxyethanol (b.p. 135°C) allows high-temperature activation, while water solubilizes the chloride salts and assists in the initial coordination.

  • Reaction: Reflux at 110 °C for 24 hours under inert atmosphere (

    
     or Ar).
    
    • Observation: The solution will transition from dark brown/black (

      
       salt) to a turbid yellow/orange suspension.
      
  • Precipitation (Critical Step):

    • Cool the mixture to room temperature.

    • Add excess water (approx. 5x reaction volume).

    • Note: Unlike standard hydrophobic ppy dimers, the L-CH2OH dimer is more polar. If precipitation is poor, reduce the volume of ethoxyethanol via rotary evaporation before adding water.

  • Isolation: Filter the yellow precipitate. Wash sequentially with:

    • Water (to remove unreacted

      
      )
      
    • Cold Methanol (small amount, to remove excess ligand)

    • Diethyl Ether (to dry).

  • Drying: Vacuum dry at 50°C for 4 hours.

Validation Check: The resulting solid should be insoluble in chloroform but soluble in DMSO.


 NMR in DMSO-

should show loss of symmetry compared to the free ligand, confirming cyclometalation.

Phase 3: Synthesis of Heteroleptic Cationic Complexes

We will synthesize a cationic complex


 as a representative protocol. This architecture is preferred for bio-labeling due to its stability and visible emission.

Protocol:

  • Reactants: Suspend the Dimer (from Phase 2, 0.5 eq) and 2,2'-bipyridine (bpy) (1.1 eq) in Dichloromethane (DCM) : Methanol (2:1) .

    • Solvent Logic: The dimer dissolves poorly in pure DCM but the MeOH helps break the chloride bridge.

  • Conditions: Reflux at 40–50 °C for 6–12 hours. The suspension should clear to become a bright yellow/orange solution.

  • Ion Exchange (The Counter-Ion Switch):

    • Add solid Ammonium Hexafluorophosphate (

      
      )  (5.0 eq) directly to the reaction mixture.
      
    • Stir for 30 minutes.

  • Workup:

    • Remove solvent to dryness.[1]

    • Redissolve the residue in a minimum amount of DCM.

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Precipitate the product by slowly adding Diethyl Ether or Hexane .

  • Yield: Bright yellow/orange powder.

Post-Synthetic Functionalization (Application Example)

Scenario: Activating the complex for attachment to an amine-containing drug or protein.

Protocol (CDI Activation):

  • Dissolve the Iridium complex in dry Acetonitrile or DMF .

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq).

  • Stir at Room Temperature for 2 hours under

    
    .
    
  • Result: The -OH group is converted to an active imidazole carbamate.

  • Coupling: Add the amine-containing target molecule. The reaction proceeds at RT to form a stable carbamate linkage.

Quality Control & Data Interpretation

Table 1: Characterization Parameters for


 
TechniqueParameterExpected ObservationInterpretation
1H NMR

4.5 - 4.8 ppm
Singlet or doublet (2H)Confirms presence of intact

. If aldehyde formed, look for

~10 ppm.
1H NMR

6.0 - 6.5 ppm
Doublet (aromatic)Characteristic proton of the cyclometalated phenyl ring adjacent to the Ir-C bond.
MS (ESI+) m/z

Positive mode should show the cation mass.
UV-Vis

380-450 nm
MLCT BandMetal-to-Ligand Charge Transfer band responsible for phosphorescence.
PL

~520 - 560 nmIntense green-yellow phosphorescence (dependent on ancillary ligand).

Troubleshooting Guide

Problem 1: Low Yield of Dimer.

  • Cause: The hydroxymethyl group increases water solubility, preventing precipitation.

  • Fix: Evaporate the 2-ethoxyethanol almost completely before adding water. Alternatively, use brine instead of pure water for precipitation.

Problem 2: Oxidation of Alcohol.

  • Cause: Presence of trace oxidants or excessive heat in air.

  • Fix: Strictly degas all solvents. Perform the dimer synthesis under inert atmosphere.

Problem 3: "O-Coordination" Side Product.

  • Cause: Under highly basic conditions, the alcohol can deprotonate and coordinate to the Iridium (forming an Ir-O bond), displacing a chloride or preventing cyclometalation.

  • Fix: Avoid adding base during the dimer synthesis step. The Nonoyama reaction does not require external base.

References

  • Nonoyama, M. (1974). Benzo[h]quinolin-10-yl-N iridium(III) complexes. Bulletin of the Chemical Society of Japan. Link (Foundational Nonoyama reaction).

  • Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry. Link (Standard protocols for Ir(ppy)3 and dimers).

  • Lo, K. K., et al. (2010). Luminescent Iridium(III) Arylpyridine Complexes with a Biotin Moiety. Inorganic Chemistry. Link (Example of functionalization via hydroxymethyl/ester handles).

  • You, Y., & Nam, W. (2012). Photofunctional Triplet Emitters for Bioimaging. Chemical Society Reviews. Link (Review of post-complexation functionalization strategies).

  • Monti, F., et al. (2013). Unexpected reactivity of cyclometalated iridium(III) dimers. Dalton Transactions. Link (Critical insight on side reactions involving hydroxyl groups).

Sources

The Versatile Virtuoso: (2-Phenylpyridin-3-yl)methanol as a Cornerstone for Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide delves into the multifaceted applications of (2-Phenylpyridin-3-yl)methanol, a pivotal building block in the synthesis of complex heterocyclic systems. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides not only detailed, field-tested protocols but also the underlying scientific rationale for key procedural steps. We will explore the strategic importance of this molecule, its synthesis, and its transformation into a variety of valuable intermediates, including aldehydes, halides, and ethers, which serve as precursors to novel fused heterocyclic frameworks with significant potential in medicinal chemistry and materials science.

Introduction: The Strategic Value of the Phenylpyridine Moiety

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast number of FDA-approved drugs.[1] Its presence often imparts favorable physicochemical properties such as improved solubility and metabolic stability.[1] The fusion of a phenyl group to the pyridine core, as in (2-Phenylpyridin-3-yl)methanol, creates a rigid, planar structure that can engage in specific interactions with biological targets, making it a valuable starting point for the design of novel therapeutics.[2] This particular isomer, with the methanol substituent at the 3-position, offers a unique combination of steric and electronic properties, providing a versatile handle for a wide array of chemical transformations.

Synthesis of (2-Phenylpyridin-3-yl)methanol: A Proposed Pathway

While direct, detailed synthetic procedures for (2-Phenylpyridin-3-yl)methanol are not extensively documented in readily available literature, a robust and logical pathway can be proposed based on established synthetic methodologies for analogous compounds.[3][4] This approach begins with the synthesis of 2-phenylnicotinic acid, followed by its reduction to the target alcohol.

Part 1: Synthesis of 2-Phenylnicotinic Acid

The synthesis of 2-arylaminonicotinic acids is a well-established transformation.[3] A plausible route to 2-phenylnicotinic acid involves the nucleophilic aromatic substitution of a suitable starting material like 2-chloronicotinic acid with a phenylating agent.

Part 2: Reduction of 2-Phenylnicotinic Acid to (2-Phenylpyridin-3-yl)methanol

The reduction of nicotinic acid and its derivatives to the corresponding pyridyl methanols can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of a suitable solvent system.[4]

Proposed Protocol: Reduction of 2-Phenylnicotinic Acid

  • Esterification: To a solution of 2-phenylnicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture to form the corresponding methyl ester, methyl 2-phenylnicotinate.[4]

  • Reduction: In a separate flask, suspend sodium borohydride in a suitable solvent such as tetrahydrofuran (THF). Add the methyl 2-phenylnicotinate solution dropwise to the reducing agent suspension. The reaction is typically carried out at reflux to ensure complete conversion.[4]

  • Work-up and Purification: After the reaction is complete, carefully quench the excess sodium borohydride with water. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield pure (2-Phenylpyridin-3-yl)methanol.

Causality Behind Experimental Choices:

  • Esterification Prior to Reduction: Direct reduction of the carboxylic acid with sodium borohydride is generally inefficient. Conversion to the ester enhances the electrophilicity of the carbonyl carbon, facilitating reduction.

  • Choice of Reducing Agent: Sodium borohydride is a milder and more selective reducing agent compared to lithium aluminum hydride, offering better functional group tolerance and safer handling.[4]

  • Solvent System: THF is a common solvent for borohydride reductions as it is relatively inert and effectively solubilizes the reactants.

Core Applications in Heterocyclic Synthesis

(2-Phenylpyridin-3-yl)methanol is a versatile precursor for a range of functionalized building blocks. The hydroxyl group can be oxidized to an aldehyde, converted to a leaving group for substitution reactions, or undergo etherification and esterification.

Oxidation to 2-Phenyl-3-pyridinecarboxaldehyde

The oxidation of the primary alcohol to an aldehyde is a crucial transformation, as the aldehyde functionality is a key handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, including the synthesis of fused heterocycles.

Detailed Protocol: Swern Oxidation

  • Activator Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

  • DMSO Addition: Slowly add anhydrous dimethyl sulfoxide (DMSO) to the cooled solution, maintaining the temperature below -65 °C.

  • Alcohol Addition: Add a solution of (2-Phenylpyridin-3-yl)methanol in anhydrous DCM dropwise to the reaction mixture.

  • Base Addition: After stirring, add triethylamine (TEA) dropwise.

  • Quenching and Work-up: Allow the reaction to warm to room temperature and then quench with water. Extract the product with DCM, wash the combined organic layers, dry, and concentrate. The crude aldehyde can be purified by column chromatography.

Rationale for the Swern Oxidation:

  • Mild Conditions: The Swern oxidation is performed at low temperatures, which minimizes side reactions and is compatible with a wide range of functional groups.

  • High Selectivity: This method provides excellent selectivity for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Halogenation of the Methanol Group: Gateway to Further Functionalization

Conversion of the hydroxyl group to a halide, such as a chloride or bromide, transforms it into a good leaving group for nucleophilic substitution and cross-coupling reactions.

Protocol: Conversion to (2-Phenylpyridin-3-yl)methyl Chloride

  • Reaction Setup: Dissolve (2-Phenylpyridin-3-yl)methanol in a suitable solvent like DCM.

  • Reagent Addition: Add thionyl chloride (SOCl₂) dropwise to the solution at 0 °C.

  • Reaction and Work-up: Allow the reaction to proceed to completion, then carefully quench with a saturated sodium bicarbonate solution. Extract the product, dry the organic layer, and concentrate to obtain the crude chloride.

Etherification and Esterification: Modulating Physicochemical Properties

The hydroxyl group can be readily converted to ethers and esters, which can be used to modify the molecule's lipophilicity, steric bulk, and potential for hydrogen bonding.

General Protocol for Etherification (Williamson Ether Synthesis):

  • Deprotonation: Treat (2-Phenylpyridin-3-yl)methanol with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like THF to form the corresponding alkoxide.

  • Alkylation: Add an alkyl halide (e.g., methyl iodide, benzyl bromide) to the alkoxide solution and stir until the reaction is complete.

  • Work-up: Quench the reaction with water and extract the ether product.

General Protocol for Esterification:

  • Acylation: React (2-Phenylpyridin-3-yl)methanol with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.

  • Work-up: After the reaction, wash the mixture with water and a mild acid to remove the base and unreacted starting materials. Extract the ester and purify as needed.

Advanced Application: Synthesis of Fused Heterocyclic Systems

The true synthetic power of (2-Phenylpyridin-3-yl)methanol and its derivatives lies in their ability to serve as precursors for the construction of complex, fused heterocyclic systems.

Pictet-Spengler Type Reactions for Pyrido[3,4-b]indole Scaffolds

The aldehyde derivative, 2-phenyl-3-pyridinecarboxaldehyde, is an ideal substrate for Pictet-Spengler reactions with tryptamine derivatives to construct the pyrido[3,4-b]indole core, a common motif in natural products and pharmacologically active compounds.

Conceptual Workflow: Pictet-Spengler Reaction

Caption: Pictet-Spengler reaction workflow.

Intramolecular Cyclization Strategies

Derivatives of (2-Phenylpyridin-3-yl)methanol can be designed to undergo intramolecular cyclization reactions to form novel fused systems. For example, conversion of the methanol to an amine followed by reaction with a suitable dielectrophile can lead to the formation of new heterocyclic rings fused to the pyridine core.

Conceptual Workflow: Intramolecular Cyclization

Intramolecular_Cyclization cluster_0 Functional Group Interconversion cluster_1 Ring Formation A (2-Phenylpyridin-3-yl)methanol -OH B (2-Phenylpyridin-3-yl)methylamine -NH2 A->B 1. Halogenation 2. Azide Substitution 3. Reduction C Reaction with Dielectrophile B->C D Intramolecular Cyclization C->D E Fused Heterocyclic System D->E

Caption: Intramolecular cyclization strategy.

Data Summary

While experimental data for (2-Phenylpyridin-3-yl)methanol is not widely published, the following table provides predicted and analogous compound data for reference.

PropertyPredicted/Analogous ValueReference
Molecular FormulaC₁₂H₁₁NO-
Molecular Weight185.22 g/mol [5]
XLogP31.5[5]
Melting PointNot available-
Boiling PointNot available-

Conclusion

(2-Phenylpyridin-3-yl)methanol stands as a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its strategic placement of phenyl and methanol functionalities on the pyridine core provides a rich platform for a multitude of chemical transformations. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this important synthetic intermediate in the pursuit of novel therapeutic agents and advanced materials.

References

  • U.S. Patent 5,708,180A. (1998). Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • [Pyrido[3,2-b]indol-4-yl-amines--synthesis and investigation of activity against malaria]. (1996). Archiv der Pharmazie, 329(7), 378–384.
  • Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124. [Link]

  • Wang, X., et al. (2012). Synthesis of 2-aminonicotinic acid. Chinese Journal of Pharmaceuticals, 43(11), 913-915.
  • Ramakrishnan, K., Nachimuthu, L., Rajan, R., & Desikan, R. (2021). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. RSC Advances, 11(59), 37557-37571.
  • Sheikholeslami-Farahani, F., et al. (2017). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122.
  • Chinese Patent CN109776400B. (2020). Preparation method of (R)-phenyl(pyridin-2-yl)methanol derivative.
  • Patil, S. L., et al. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library, 4(3), 856-859.
  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chinese Patent CN101906068A. (2010). Preparation method of 2-pyridine carboxaldehyde.
  • Yelin, E. A., et al. (2006). Synthesis and Electrophilic Substitution of Pyrido[2,3,4-kl]-acridines. Molecules, 11(8), 549-563.
  • Chen, C. H., et al. (2008). Study of the intramolecular cyclization of N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide--syntheses of Homoclausenamide and Dehydroclausenamide. European journal of medicinal chemistry, 43(8), 1781–1784.
  • Peshkov, V. A., et al. (2023). Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza-Diels–Alder Cycloaddition, Hydrogenation, and Ugi Three-Component Reaction. The Journal of Organic Chemistry, 88(4), 2135–2146.
  • Rivera, N. R., et al. (2001). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde.
  • MDPI. (2023). Intramolecular Cyclization. Encyclopedia. [Link]

  • Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122.
  • Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of medicinal chemistry, 59(11), 5271–5293.
  • Ziyaev, A. A., et al. (2023). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Russian Journal of General Chemistry, 93(10), 2454-2462.
  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

  • Chinese Patent CN109824579B. (2020). Preparation method of (S)-phenyl(pyridin-2-yl)methanol derivative.
  • Bouchentouf, S., et al. (2021). Reaction mechanism of palladium-catalyzed intramolecular cyclization/hydroamination of 1-(2-aminophenyl)-3-phenylprop-2yn-1-one, C N bond formation processes studied with DFT calculations. Journal of Molecular Structure, 1244, 130953.
  • Al-Soud, Y. A., et al. (2004). Synthesis and Intramolecular Cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. Molecules, 9(1), 11-20.
  • World Intellectual Property Organization. (2007). Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol. WO2007055423A1.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of 2-Phenylpyridine Derivatives in Water

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-phenylpyridine derivatives in aqueous media. As a class of compounds with significant potential in various fields, including pharmaceuticals and materials science, their inherent hydrophobicity often presents a hurdle in experimental and developmental stages.[1][2] This guide provides a structured approach to troubleshooting these issues, offering both theoretical explanations and practical, step-by-step protocols.

Troubleshooting Guide: Addressing Poor Aqueous Solubility

The low water solubility of 2-phenylpyridine derivatives can manifest in various ways during experimentation, from visible precipitation to inconsistent results in biological assays. The following table outlines common problems, their probable causes, and recommended solutions.

Observed Problem Probable Cause Recommended Solution(s)
Precipitation upon addition to aqueous buffer. The compound's intrinsic solubility is exceeded.1. Cosolvency: Introduce a water-miscible organic solvent. 2. pH Adjustment: If the compound is ionizable, modify the buffer pH. 3. Micellar Solubilization: Employ surfactants to form micelles that encapsulate the compound.
Inconsistent or low activity in biological assays. Poor solubility leads to low effective concentration at the target site. Bioavailability is limited by the dissolution rate.[3][4]1. Cyclodextrin Complexation: Form inclusion complexes to enhance solubility and bioavailability.[5][6] 2. Solid Dispersion: Create a solid dispersion with a hydrophilic carrier.[7][8] 3. Nanosuspension: Reduce particle size to the nanometer range to increase surface area and dissolution rate.[9]
Compound precipitates out of solution over time or upon temperature change. The compound exists in a metastable polymorphic form which converts to a less soluble, more stable form.[10][11]1. Polymorph Screening: Identify and characterize all polymorphic forms to select the most suitable one for development.[10][12] 2. Formulation with Stabilizers: Use polymers or other excipients to inhibit polymorphic transitions.[12]
Difficulty in preparing stock solutions at desired concentrations. High lipophilicity and strong intermolecular forces in the crystal lattice.1. Prodrug Approach: Synthesize a more water-soluble prodrug that converts to the active compound in situ.[13][14][15] 2. Co-crystallization: Form a co-crystal with a highly soluble co-former.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 2-phenylpyridine derivatives.

Troubleshooting Workflow for Solubility Issues cluster_0 Problem Identification cluster_1 Initial Characterization cluster_2 Strategy Selection cluster_3 Implementation & Evaluation A Precipitation or Low Bioavailability Observed B Determine Physicochemical Properties (pKa, LogP, Crystal Form) A->B C Ionizable Compound? B->C D pH Adjustment C->D Yes E Non-Ionizable or pH Adjustment Insufficient C->E No K Evaluate Solubility & Stability D->K F Select Solubilization Technique E->F G Cosolvency F->G H Micellar Solubilization F->H I Cyclodextrin Complexation F->I J Solid Dispersion F->J G->K H->K I->K J->K L Solution Found? K->L M Proceed with Experiment L->M Yes N Re-evaluate & Try Alternative Method L->N No N->F

Caption: A flowchart outlining the systematic approach to troubleshooting solubility problems.

Experimental Protocols

Here are detailed protocols for some of the most common and effective solubilization techniques.

Cosolvency

Principle: Cosolvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[16][17] This technique is straightforward and often the first approach for preparing stock solutions.

Common Cosolvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)[17]

  • Polyethylene glycol 400 (PEG 400)[18]

  • Glycerin[4]

Protocol for Preparing a 10 mM Stock Solution in a Water/Cosolvent Mixture:

  • Determine the appropriate cosolvent: Start with less toxic solvents like ethanol or PG if biocompatibility is a concern. DMSO is a powerful solvent but can have effects on cells at higher concentrations.

  • Weigh the 2-phenylpyridine derivative: Accurately weigh an amount of the compound needed for your desired volume and concentration.

  • Initial Dissolution: Add a small volume of the pure cosolvent to the solid compound and vortex or sonicate until fully dissolved.

  • Stepwise Addition of Water: Slowly add the aqueous buffer to the dissolved compound with continuous mixing. It is crucial to add the water to the organic solvent solution and not the other way around to avoid precipitation.

  • Final Volume Adjustment: Bring the solution to the final desired volume with the aqueous buffer.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, a higher percentage of cosolvent may be needed.

Causality: The cosolvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic 2-phenylpyridine derivative to dissolve.[19]

Micellar Solubilization using Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[20][21] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in water.[21]

Common Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Poloxamers (Pluronic®)[3]

  • Anionic: Sodium dodecyl sulfate (SDS)[21]

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Protocol for Solubilization with Tween® 80:

  • Prepare a Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of Tween® 80 in your desired aqueous buffer.

  • Dissolve the Compound: Dissolve the 2-phenylpyridine derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Form the Drug-Surfactant Mixture: Add the surfactant stock solution to the dissolved compound. The final concentration of the surfactant should be well above its CMC (for Tween® 80, the CMC is approximately 0.012 mM).

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator or by nitrogen stream evaporation. This leaves a film of the drug and surfactant.

  • Reconstitution: Add the aqueous buffer to the film and vortex or sonicate until a clear solution is formed. The drug molecules are now entrapped within the micelles.

Causality: The hydrophobic portion of the 2-phenylpyridine derivative partitions into the hydrophobic core of the micelles, while the hydrophilic shell of the micelles interacts with the aqueous environment, keeping the entire complex in solution.[22]

pH Adjustment for Ionizable Derivatives

Principle: If a 2-phenylpyridine derivative has an ionizable functional group (e.g., a basic nitrogen on the pyridine ring), its solubility will be pH-dependent.[23][24] The ionized form of the compound is generally much more water-soluble than the neutral form.[23][24]

Protocol for pH-Dependent Solubilization:

  • Determine the pKa: The pKa of the ionizable group must be known or determined experimentally.

  • Select the Buffer pH:

    • For a basic compound, adjust the pH of the buffer to be at least 2 units below its pKa to ensure it is predominantly in its protonated, charged form.

    • For an acidic compound, adjust the pH of the buffer to be at least 2 units above its pKa to ensure it is predominantly in its deprotonated, charged form.

  • Dissolution: Add the 2-phenylpyridine derivative directly to the pH-adjusted buffer and mix until dissolved. Gentle heating or sonication may be required.

Causality: According to the Henderson-Hasselbalch equation, the ratio of the ionized to the un-ionized form of a compound is determined by the pH of the solution and the pKa of the compound.[25][26] By shifting the equilibrium towards the more soluble ionized species, the overall solubility is increased.

Frequently Asked Questions (FAQs)

Q1: Which solubilization method is the best for my 2-phenylpyridine derivative?

A1: The best method depends on the specific properties of your compound and the requirements of your experiment. The following decision tree can guide your choice:

Solubilization Strategy Decision Tree A Start: Solubility Issue Identified B Is the compound ionizable? A->B C pH Adjustment B->C Yes G Is the final application for in vivo use? B->G No D Is pH modification compatible with the experiment? C->D E Use pH Adjustment D->E Yes F Consider other methods D->F No F->G H Cyclodextrin Complexation or Prodrug Approach G->H Yes I Is a simple stock solution needed? G->I No J Cosolvency I->J Yes K Need for higher concentration or to avoid organic solvents? I->K No L Micellar Solubilization or Solid Dispersion K->L

Caption: A decision tree to aid in selecting the most appropriate solubilization strategy.

Q2: What are the potential downsides of using cosolvents like DMSO?

A2: While effective, cosolvents can have drawbacks. DMSO can be toxic to cells, even at low concentrations, and can affect membrane permeability. Ethanol can also have biological effects. It is crucial to run appropriate vehicle controls in your experiments to account for any effects of the cosolvent itself. For in vivo studies, the toxicity and potential for precipitation upon dilution in the bloodstream must be carefully considered.[9]

Q3: How do I know if I have formed a cyclodextrin inclusion complex?

A3: The formation of an inclusion complex can be confirmed by several analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray diffraction (XRD).[27] A significant change in the chemical shifts of the drug and cyclodextrin protons in NMR is strong evidence of complex formation.

Q4: Can I combine different solubilization techniques?

A4: Yes, combining techniques can be a powerful strategy. For instance, you might use a cosolvent to initially dissolve the compound and then add a surfactant solution to form micelles. Similarly, pH adjustment can be used in conjunction with cosolvents or cyclodextrins.[3]

Q5: My compound is still not soluble enough. What are my next steps?

A5: If standard techniques fail, more advanced methods may be necessary. These include:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[7][8] Methods like hot-melt extrusion and spray drying are used for preparation.[28]

  • Prodrugs: This chemical modification approach involves synthesizing a more soluble derivative that is converted back to the active drug in the body.[13][15][29] This is a more involved strategy but can be very effective for compounds with severe solubility limitations.

  • Nanosuspensions: Reducing the particle size of the drug to the sub-micron range can significantly increase the dissolution rate and saturation solubility.[9]

References

  • Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Source not available].
  • Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.).
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.).
  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). [Source not available].
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Source not available].
  • Polymorphism in Drugs: Why Crystal Forms M
  • Cosolvency. (n.d.). Slideshare.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). [Source not available].
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).
  • Applications of solid dispersions. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Cosolvent. (n.d.). Wikipedia.
  • Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). [Source not available].
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.).
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
  • Effect of Polymorphism Formul
  • Solid dispersion application in pharmaceutical technology: Methods of preparation and characterization. (n.d.).
  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and pharmacokinetic Profile of Albendazole. (2023). MDPI.
  • Is prodrug design an approach to increase w
  • Prodrug strategies to overcome poor water solubility. (n.d.).
  • Prodrug strategies to overcome poor w
  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024). World Journal of Pharmaceutical and Life Sciences.
  • Solid Dispersions. (2016). Contract Pharma.
  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubiliz
  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI.
  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (n.d.). Semantic Scholar.
  • Impact of Polymorphism on Drug Formulation and Bioavai. (2024). Journal of Chemical and Pharmaceutical Research.
  • Micellar solubilization of drugs. (n.d.). University of Alberta.
  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
  • Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. (2022). MDPI.
  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023).
  • Intrinsic Solubility of Ionizable Compounds
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (n.d.).
  • Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). PubMed.
  • (PDF) Ionic Equilibria and the pH Dependence of Solubility. (n.d.).
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI.
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). PubMed.

Sources

Removing palladium impurities from (2-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support center for removing palladium impurities from (2-Phenylpyridin-3-yl)methanol.

Technical Support Center: Palladium Impurity Removal

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal from (2-Phenylpyridin-3-yl)methanol. Palladium-catalyzed cross-coupling reactions are invaluable in modern synthesis, but residual palladium in the final product is a critical issue. It can compromise biological assays, interfere with downstream reactions, and violate strict regulatory limits for active pharmaceutical ingredients (APIs).[1][2][3]

(2-Phenylpyridin-3-yl)methanol presents a specific challenge due to its N-heterocyclic structure and the presence of a hydroxyl group, both of which can act as ligands, potentially forming stable complexes with palladium and making its removal more difficult.[4] This guide provides a structured, in-depth approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established scientific principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of (2-Phenylpyridin-3-yl)methanol.

Question 1: I've treated my reaction mixture with a standard thiol-based scavenger, but the residual palladium level is still unacceptably high. What's going wrong?

Answer:

This is a common issue that can stem from several factors related to palladium speciation, scavenger selection, and process conditions.

  • Palladium Speciation: The form of your residual palladium is critical. Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and coordination environments post-reaction.[4] Thiol-based scavengers are highly effective for soft Lewis acidic Pd(II) species but may be less efficient at scavenging Pd(0) nanoparticles or tightly bound palladium-phosphine complexes. The pyridine nitrogen in your product can also chelate with palladium, making it less accessible to the scavenger.

  • Causality-Driven Solutions:

    • Introduce an Oxidative Step: If you suspect the presence of resilient Pd(0) species, a mild oxidative pre-treatment can convert them to the more readily scavenged Pd(II) state. Bubbling a gentle stream of air through the solution (if safe for your compound) or adding a sub-stoichiometric amount of a mild oxidant can be effective. Always run a small-scale test to ensure product stability under these conditions.

    • Optimize Scavenging Conditions: The kinetics of scavenging are crucial. Increase the reaction temperature to 40-50°C and extend the stirring time to 16-24 hours.[5][6] This provides more energy and time for the scavenger to break down stable palladium-ligand or palladium-product complexes.

    • Consider a Different Scavenger: If thiol scavengers are ineffective, the palladium may be in a form that requires a different binding mechanism. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) has shown high efficacy in removing various palladium species.[4][5]

Question 2: My palladium removal process is working, but I'm losing a significant amount of (2-Phenylpyridin-3-yl)methanol. How can I improve my product yield?

Answer:

Product loss is typically due to non-specific binding of your polar product to the scavenger or adsorbent. This is particularly common with high-surface-area materials like activated carbon.

  • Underlying Cause: (2-Phenylpyridin-3-yl)methanol contains a polar hydroxyl group and a pyridine ring, making it susceptible to adsorption onto polar surfaces or porous materials through hydrogen bonding or π-stacking interactions.

  • Yield-Preserving Strategies:

    • Reduce Adsorbent Loading: You may be using an excess of the scavenger. Titrate the amount of scavenger in small-scale trials to find the minimum quantity required to meet your palladium specification. For instance, start with 5 wt% of activated carbon or 4-5 equivalents of a silica-based scavenger and adjust from there.

    • Solvent Selection: The choice of solvent significantly impacts non-specific binding. If you are using a relatively non-polar solvent, your polar product is more likely to adsorb. Switching to a more polar solvent (e.g., methanol, acetonitrile) can help keep your product in solution and reduce losses.[7]

    • Alternative Scavengers: Silica-based scavengers are generally less prone to non-specific binding of organic molecules compared to activated carbon.[8] Consider screening different scavengers, such as ISOLUTE® Si-TMT or SiliaMetS® Thiol, which are known for their high selectivity for metals.[5][9]

    • Post-Scavenging Wash: After filtering off the scavenger, wash it with a small amount of fresh, clean solvent to recover any adsorbed product. Combine this wash with your main filtrate.

Question 3: The efficiency of my palladium removal is inconsistent from one batch to the next. What causes this variability?

Answer:

Inconsistent results often point to subtle, uncontrolled variations in the crude reaction mixture or the purification process itself.

  • Root Causes of Inconsistency:

    • Variable Palladium Species: The final state of the palladium catalyst can be highly sensitive to reaction completion, workup conditions, and even minor temperature fluctuations. This leads to different ratios of Pd(0)/Pd(II) or different palladium complexes in each batch.[3]

    • Scavenger Handling: Many thiol-based scavengers can be sensitive to air and moisture, leading to oxidation of the sulfur groups and reduced efficacy. Inconsistent storage and handling can degrade the scavenger before it's even used.

  • Achieving Consistency:

    • Standardize the Upstream Process: Ensure the preceding palladium-catalyzed reaction is run to completion consistently. Implement a standardized aqueous workup procedure before scavenging to normalize the starting material for the purification step.

    • Pre-treatment: Consider a universal pre-treatment step for all batches, such as a mild oxidation or a wash with an aqueous solution of a chelating agent like N-acetylcysteine, to convert various palladium species into a more uniform, scavengeable form.[10][11]

    • Scavenger Management: Handle scavengers according to the manufacturer's recommendations. Store them in a cool, dry place under an inert atmosphere if required. Use fresh scavenger for each batch to eliminate scavenger degradation as a variable.

Palladium Removal Workflow

The following diagram outlines a logical workflow for selecting and optimizing a palladium removal strategy.

Palladium_Removal_Workflow start Crude Product (2-Phenylpyridin-3-yl)methanol initial_analysis Analyze Initial Pd Level (e.g., ICP-MS) start->initial_analysis high_pd High Pd (>1000 ppm) Heterogeneous Catalyst? initial_analysis->high_pd Evaluate Pd Level celite_filtration Step 1: Celite Filtration high_pd->celite_filtration Yes low_pd Low Pd (<1000 ppm) Homogeneous Catalyst? high_pd->low_pd No scavenger_screening Step 2: Scavenger Screening (Thiol, TMT, Carbon) celite_filtration->scavenger_screening optimize Optimize Conditions (Temp, Time, Loading) scavenger_screening->optimize low_pd->scavenger_screening Yes final_analysis Analyze Final Pd Level optimize->final_analysis spec_met Specification Met? final_analysis->spec_met end Final Purified Product spec_met->end Yes combine_methods Combine Methods (e.g., Filtration + Scavenging) spec_met->combine_methods No combine_methods->scavenger_screening

Caption: Decision workflow for palladium removal.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove residual palladium from my final compound?

A1: There are three primary reasons:

  • Toxicity and Regulatory Compliance: Palladium is a heavy metal. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities in APIs to ensure patient safety.[12][13] For orally administered drugs, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the API.[14][15]

  • Catalytic Interference: Residual palladium can remain catalytically active, promoting unwanted side reactions in subsequent synthetic steps or causing degradation of the final compound during storage.[3]

  • Assay Interference: Trace palladium can interfere with biological screening assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[2][9]

Q2: What are the main methods for removing palladium, and how do they work?

A2: The most common methods rely on adsorption, chelation, or physical separation:

  • Adsorption with Scavengers: This is the most widely used technique. Solid-supported scavengers, such as functionalized silica or polymers, are added to a solution of the crude product.[16] The functional groups on the scavenger have a high affinity for palladium and bind to it, allowing the solid scavenger-metal complex to be removed by simple filtration.[4][17]

    • Mechanism: Thiol (-SH) or amine-based scavengers act as soft Lewis bases that form strong coordinate bonds with the soft Lewis acid palladium center.[18][19]

  • Activated Carbon: Activated carbon can effectively remove palladium due to its extremely high surface area and porous structure, which allows it to adsorb palladium species.[20][21] It is a cost-effective but sometimes less selective option that can lead to product loss.[4][13]

  • Crystallization: Purifying the product by crystallization can be effective if the palladium impurities are preferentially left behind in the mother liquor.[16][22] However, this method is not always reliable, as some palladium complexes can co-crystallize with the product.[13]

  • Chromatography: Column chromatography is often used for purification and can remove a significant amount of palladium.[9][22] However, studies show that it often fails to reduce palladium to the low ppm levels required for APIs, necessitating a subsequent scavenging step.[2][9]

Q3: How do I choose the best palladium scavenger for (2-Phenylpyridin-3-yl)methanol?

A3: The optimal scavenger depends on the specific palladium catalyst and ligands used in your reaction. A screening approach is highly recommended.

Scavenger TypeFunctional GroupTypical Target Pd SpeciesAdvantagesConsiderations
Silica-Thiol -SHPd(II)High selectivity, low product binding, good for polar products.[8]Can be less effective for Pd(0) or sterically hindered complexes.
MP-TMT TrimercaptotriazinePd(0), Pd(II), various complexesHigh capacity, very effective for a broad range of Pd species.[5]May be more expensive than other options.
Activated Carbon N/A (Porous Carbon)Pd(0), Pd(II)Cost-effective, removes color impurities.[4][20]Can cause significant product loss due to non-specific adsorption.[13]
Silica-Amine -NH₂, -NHR, -NR₂Pd(II)Effective for certain Pd complexes, can scavenge acidic impurities.Generally less effective for palladium than thiol-based scavengers.

For (2-Phenylpyridin-3-yl)methanol, starting with a Silica-Thiol scavenger is a logical first choice due to its effectiveness and low potential for non-specific binding with your polar product. If this proves insufficient, MP-TMT is an excellent second choice due to its high efficacy against a wider range of palladium species.[4][5]

Q4: What is the best way to quantify the amount of residual palladium in my sample?

A4: The industry-standard methods for accurately quantifying trace levels of elemental impurities are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) .[12][23][24]

  • ICP-MS is preferred for its superior sensitivity and is capable of detecting palladium down to parts-per-billion (ppb) levels, which is necessary to confirm compliance with the strict limits for APIs.[25][26][27]

  • Sample preparation for these techniques typically involves digesting the organic sample in strong acid to destroy the organic matrix before analysis.[27][28] It is crucial to use a validated method to ensure accurate results.[24][25]

Detailed Protocol: Palladium Scavenging using SiliaMetS® Thiol

This protocol provides a general procedure for a lab-scale scavenging experiment.

Objective: To reduce palladium content in a solution of (2-Phenylpyridin-3-yl)methanol from ~500 ppm to <10 ppm.

Materials:

  • Crude (2-Phenylpyridin-3-yl)methanol dissolved in a suitable solvent (e.g., Methanol, THF).

  • SiliaMetS® Thiol (or equivalent thiol-functionalized silica gel).

  • Round-bottom flask with stir bar.

  • Heating mantle with temperature controller.

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a fritted glass filter).

  • Clean, dry collection flask.

Procedure:

  • Dissolve Crude Product: Dissolve the crude (2-Phenylpyridin-3-yl)methanol in a suitable solvent to a concentration of approximately 50-100 mg/mL.

  • Initial Sample: Take a small, representative aliquot of the solution for initial palladium analysis by ICP-MS.

  • Add Scavenger: To the stirred solution, add 4-5 molar equivalents of SiliaMetS® Thiol relative to the initial amount of palladium catalyst used in the reaction.

  • Heat and Stir: Heat the mixture to 40-50°C and allow it to stir for 16 hours. Ensure the flask is sealed or under a condenser to prevent solvent loss.

  • Cool and Filter: Cool the mixture to room temperature. Filter the slurry through a pad of Celite® or directly through a medium-porosity fritted funnel to remove the silica scavenger.

  • Wash: Wash the collected scavenger on the filter with 2-3 small portions of the clean solvent to recover any adsorbed product. Combine the washes with the filtrate.

  • Concentrate: Remove the solvent from the combined filtrate under reduced pressure to yield the purified product.

  • Final Sample: Submit a sample of the final, dried product for palladium analysis by ICP-MS to confirm the removal efficiency.

References

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.).
  • How can i remove palladium Pd catalyst easily? (2015).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Removal of palladium (Pd) from palladium catalyst using Activated Carbon as efficient adsorbents. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. (n.d.). Sopachem. [Link]

  • Selective adsorption and removal of Palladium (Pd). (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. (2006).
  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). The Royal Society of Chemistry.
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers. [Link]

  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed. [Link]

  • (PDF) Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023).
  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. (2011). PubMed. [Link]

  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013). Ingenta Connect. [Link]

  • ICH Q3D Elemental Impurities. (n.d.). CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). PMC. [Link]

  • Your trick to remove residual palladium. (2023). Reddit. [Link]

  • Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. [Link]

  • Method of removing palladium. (2006).
  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. (2014).
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007).
  • ICH guideline Q3D(R2) on elemental impurities. (2020). European Medicines Agency (EMA). [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007). Sci-Hub.
  • Analysis of palladium by high resolution ICP-MS. (2019).
  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. (2016). Dalton Transactions (RSC Publishing). [Link]

  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. (2019). Scientific Research Publishing. [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020). Analytical Methods (RSC Publishing). [Link]

  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. [Link]

  • Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube. [Link]

  • Robust Plasma Conditions for the Analysis of Trace Metals in Organic Samples. (n.d.). Agilent. [Link]

  • Guideline for Elemental Impurities Q3D(R1). (2019). ICH. [Link]

Sources

Resolving separation issues in chromatography of pyridyl alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving chromatographic separation issues of pyridyl alcohols. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and in-depth answers to common challenges. As Senior Application Scientists, we ground our recommendations in fundamental chromatographic principles to help you not only solve immediate problems but also build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the analysis of pyridyl alcohols.

Q1: What is the biggest challenge when performing reversed-phase HPLC on pyridyl alcohols?

A: The primary challenge stems from the basic nature of the pyridine ring. Most pyridyl alcohols have a pKa in the range of 5 to 6.[1] In the common reversed-phase pH range of 3 to 7, the pyridine nitrogen can be protonated (positively charged). This cationic species can interact strongly with residual silanol groups on the surface of silica-based columns, which are often deprotonated (negatively charged) above pH 4.[2][3] This secondary ionic interaction leads to significant peak tailing, poor peak shape, and potentially low recovery.[4]

Q2: What is the best starting point for column and mobile phase selection for a new pyridyl alcohol analyte?

A: For reversed-phase chromatography, a modern, high-purity, end-capped C18 or C8 column is an excellent starting point. These columns are designed to have minimal residual silanol activity, which helps produce more symmetrical peaks for basic compounds.[1] For the mobile phase, begin with a low pH to suppress silanol ionization. A mobile phase of acetonitrile and water with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to achieve a pH between 2 and 3 is a robust starting point.[2][4]

Q3: My pyridyl alcohol is very polar and shows little to no retention in reversed-phase. What should I do?

A: If your analyte is too polar for good retention on a C18 column even with a highly aqueous mobile phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended alternative.[5][6] HILIC utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. This technique is specifically designed for the retention and separation of polar and hydrophilic compounds that are difficult to analyze with reversed-phase methods.[7][8]

Q4: Is Gas Chromatography (GC) a suitable technique for analyzing pyridyl alcohols?

A: Gas Chromatography can be used, but it almost always requires a derivatization step.[9] The hydroxyl group and the polar pyridine ring make these compounds non-volatile and prone to strong interactions with the stationary phase. Derivatization, typically through silylation or acylation, replaces the active hydrogen on the alcohol group with a less polar, more volatile group (e.g., a trimethylsilyl or acetyl group), making the analyte suitable for GC analysis.[10]

Troubleshooting Guide: From Peak Tailing to Poor Resolution

This section provides in-depth, cause-and-effect troubleshooting for specific issues encountered during the chromatography of pyridyl alcohols.

Issue 1: Severe Peak Tailing in Reversed-Phase HPLC

You Observe: Your pyridyl alcohol peak has a significant tail, making integration difficult and reducing resolution from nearby peaks. The asymmetry factor is high (e.g., > 1.5).[4][11]

The Underlying Cause (The "Why"): Peak tailing for basic compounds like pyridyl alcohols is primarily caused by secondary interactions between the analyte and the stationary phase.[4] In reversed-phase HPLC using silica-based columns, the main culprit is the interaction between the protonated basic pyridine nitrogen and ionized residual silanol groups (Si-O⁻) on the silica surface.[3] This creates a mixed-mode retention mechanism (hydrophobic and ion-exchange), where some analyte molecules are retained longer than others, resulting in a tailed peak.

Troubleshooting Workflow:

G start Peak Tailing Observed (Asymmetry > 1.5) ph_check Is Mobile Phase pH < 3? start->ph_check ph_adjust Action: Lower pH to 2-3 using 0.1% Formic Acid or TFA ph_check->ph_adjust No column_check Are you using a modern, high-purity end-capped column? ph_check->column_check Yes ph_adjust->start Re-evaluate column_switch Action: Switch to a column with low silanol activity (e.g., modern C18) or a polar-embedded phase. column_check->column_switch No overload_check Is the peak shape better at lower concentrations? column_check->overload_check Yes column_switch->start Re-evaluate overload_fix Action: Reduce injection mass. Mass overload can mimic tailing. overload_check->overload_fix Yes hilic_option Consider HILIC for highly polar pyridyl alcohols. overload_check->hilic_option No overload_fix->start Re-evaluate

Caption: A logical workflow for systematically troubleshooting peak tailing.

Detailed Solutions & Protocols
  • Control Mobile Phase pH: The most effective way to reduce silanol interactions is to ensure they are fully protonated (neutral).[4]

    • Protocol: Prepare mobile phases containing an acidic modifier. A concentration of 0.1% (v/v) of formic acid (pH ~2.7) or trifluoroacetic acid (TFA) (pH ~2) is typically sufficient.

    • Causality: At a pH below 3, the silanol groups (pKa ~3.5-4.5) are predominantly in their neutral Si-OH form, eliminating the strong ionic attraction for the protonated pyridyl alcohol.[2] While the analyte is still protonated, the interaction with a neutral surface is much weaker, leading to a significantly improved peak shape.

  • Choose the Right Column: Not all C18 columns are the same.

    • Recommendation: Use a column packed with high-purity silica that has been thoroughly end-capped. End-capping is a chemical process that covers most of the residual silanols. Alternatively, consider a stationary phase with a polar-embedded group, which can help shield the analyte from the silica surface.

    • Trustworthiness: A high-quality, modern column provides a more inert surface, ensuring that the primary retention mechanism is the intended hydrophobic interaction, leading to more predictable and symmetrical peaks.[1]

  • Consider High pH (with the right column): An alternative strategy is to work at a high pH where the pyridyl alcohol is neutral.

    • Warning: This requires a specialized pH-stable column (e.g., hybrid or polymer-based), as traditional silica will dissolve at a pH above 8.[1][12]

    • Causality: At a pH of 9 or 10 (well above the pyridine pKa), the analyte is in its neutral form. This eliminates the positive charge and prevents strong interactions with any deprotonated silanols, resulting in excellent peak shape.[13]

ParameterLow pH (2-3)Mid pH (4-7)High pH (>8)
Pyridyl Alcohol State Protonated (Cationic)Protonated (Cationic)Neutral
Silica Surface State Neutral (Si-OH)Partially to Fully Ionized (SiO⁻)Ionized (SiO⁻)
Primary Interaction Repulsive/HydrophobicStrong Ionic AttractionHydrophobic
Expected Peak Shape GoodPoor (Severe Tailing)Good (with pH-stable column)
Recommended? Yes, best starting point Avoid Yes, with appropriate column
Caption: The effect of mobile phase pH on analyte/stationary phase interactions and resulting peak shape.
Issue 2: Poor Resolution Between Isomeric Pyridyl Alcohols

You Observe: Two or more isomeric pyridyl alcohols (e.g., 2-pyridylmethanol, 3-pyridylmethanol, 4-pyridylmethanol) are co-eluting or have very poor separation (Rs < 1.5).[14]

The Underlying Cause (The "Why"): Positional isomers often have very similar polarities and hydrophobicities, making them difficult to separate on standard stationary phases like C18, where retention is primarily driven by hydrophobicity.[15] Achieving separation requires exploiting the subtle differences in their structure and electronic properties.

Detailed Solutions & Protocols
  • Change Stationary Phase Selectivity: If a C18 column fails, don't just try another C18. Change the interaction mechanism.[1][16]

    • Protocol:

      • Screen a Phenyl phase (e.g., Phenyl-Hexyl). The phenyl rings can offer pi-pi interactions with the pyridine ring of the analytes. The different electron density distributions of the isomers can lead to differential retention.

      • Screen a Cyano (CN) phase. This can operate in both reversed-phase and normal-phase modes and provides different dipole-dipole interactions.

      • Screen a Polar-Embedded phase. These phases offer alternative hydrogen bonding capabilities.

    • Causality: By introducing different retention mechanisms (pi-pi, dipole-dipole, hydrogen bonding) beyond simple hydrophobicity, you can often amplify the small structural differences between isomers into significant differences in retention time.

  • Fine-Tune the Mobile Phase:

    • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. Methanol is a proton-donating solvent and can engage in different hydrogen bonding interactions with the isomers compared to the aprotic acetonitrile. This can alter selectivity.[17]

    • Adjust pH: Small changes in mobile phase pH around the pKa of the analytes can sometimes influence selectivity, although this is often less impactful than changing the stationary phase.[18][19]

  • Employ HILIC: For highly polar isomers, HILIC can provide a completely different and often superior selectivity.

    • Causality: HILIC separates based on the partitioning of the analyte between a water-enriched layer on the polar stationary phase surface and the bulk organic mobile phase. The subtle differences in polarity and hydrogen bonding capacity among isomers are often magnified in this mode, leading to excellent separations.[6]

Issue 3: Broad Peaks for Pyridyl Alcohol Hydrochloride Salts

You Observe: When injecting a sample of your pyridyl alcohol as a hydrochloride (HCl) salt, the resulting peak is extremely broad and poorly defined, even if the freebase form chromatographs well.

The Underlying Cause (The "Why"): This is a classic ion-exchange problem. Your analyte is introduced to the column as a cation paired with a chloride anion. However, the mobile phase typically contains a different anion (e.g., formate from formic acid or acetate). As the analyte travels through the column, it can transiently exchange its chloride counter-ion for the formate or acetate anion from the mobile phase.[20] Because these different ion pairs have slightly different polarities and retention characteristics, the result is not a single sharp peak but a continuum of species eluting over a broad time window.[1]

Detailed Solutions & Protocols
  • Match the Counter-Ion: The most direct solution is to ensure the mobile phase contains the same counter-ion as the sample salt.

    • Protocol: If your sample is an HCl salt, add a small amount of a chloride salt (e.g., 20-50 mM sodium chloride) to your aqueous mobile phase.

    • Caveat: This is not compatible with mass spectrometry (MS) detection, as salts like NaCl are non-volatile.[21]

    • Causality: By creating a high concentration of the chloride counter-ion in the mobile phase, you establish an equilibrium that prevents the on-column ion exchange, allowing the analyte to travel through the column as a single, consistent ion pair.[20]

  • Increase Mobile Phase Ionic Strength (for MS-compatible methods):

    • Protocol: For MS-compatible methods, increase the concentration of the volatile salt buffer (e.g., ammonium formate or ammonium acetate) to 50-100 mM.[20]

    • Causality: While this doesn't prevent the ion exchange, the high concentration of buffer ions effectively "swamps" the system. This speeds up the rate of counter-ion exchange to the point where, from a chromatographic perspective, the analyte behaves as a single averaged species, resulting in a much sharper peak.

Advanced Separation Strategies

Chiral Separation of Pyridyl Alcohols

Many pyridyl alcohols are chiral and require separation of their enantiomers for pharmaceutical and chemical applications.[22][23]

Key Approaches:

  • Chiral Stationary Phases (CSPs): This is the most direct approach in HPLC.

    • Common CSPs: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds, including alcohols.[24] Macrocyclic glycopeptide selectors are another powerful class of CSPs.[23]

    • Method Development: Chiral method development often involves screening different CSPs and mobile phase systems (normal phase, polar organic, and reversed-phase) to find the optimal conditions for enantiomeric recognition.

  • Enzymatic Resolution: This is a chemical approach where an enzyme selectively reacts with one enantiomer, allowing for subsequent separation of the reacted and unreacted forms.

    • Example Protocol: Lipase-catalyzed enantioselective acetylation is a well-documented method.[25] The enzyme Candida antarctica lipase (CAL) can be used to acetylate one enantiomer (e.g., the (R)-enantiomer) of a racemic pyridyl alcohol, leaving the other ((S)-alcohol) unreacted. The resulting acetate and the unreacted alcohol can then be easily separated using standard achiral chromatography due to their different polarities.

Alternative Technique: Gas Chromatography (GC)

For certain applications, particularly those involving volatile matrices or when HPLC is unavailable, GC can be a viable option after derivatization.

Workflow for GC Analysis:

G start Pyridyl Alcohol Sample (in aprotic solvent) derivatize Derivatization Step: Add Silylating Agent (e.g., BSTFA + 1% TMCS) start->derivatize heat Heat Reaction Vial (e.g., 70°C for 30 min) derivatize->heat inject Inject Derivatized Sample onto GC System heat->inject analysis Separation on a non-polar or mid-polar capillary column (e.g., DB-5) inject->analysis

Caption: A typical workflow for preparing and analyzing pyridyl alcohols by GC.

Why Derivatize? The hydroxyl (-OH) group is highly polar and capable of hydrogen bonding. This leads to low volatility and strong, often irreversible, adsorption onto the GC column surface, resulting in poor or no chromatography.[9] Silylation replaces the active proton of the alcohol with a non-polar, bulky trimethylsilyl (TMS) group, creating a TMS ether.[10] This derivative is much more volatile and thermally stable, allowing for excellent chromatographic analysis.[26]

References

  • Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Chiral resolution of alcohols by extractive separation of acetals. ResearchGate. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • Evaluation of various HILIC materials for the fast separation of polar compounds. ResearchGate. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Available at: [Link]

  • Synthesis and characterisation of a suite of four chiral pyridyl alcohols derived from (–)-menthol. ResearchGate. Available at: [Link]

  • Acetate derivatives of alcohols. CalTech GPS. Available at: [Link]

  • HPLC Troubleshooting Guide. University of Rhode Island. Available at: [Link]

  • Effect of alcohols on elution chromatography of trivalent actinides and lanthanides using tertiary pyridine resin with hydrochloric acid-alcohol mixed solvents. PubMed. Available at: [Link]

  • What can I use to purify polar reaction mixtures?. Biotage. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. ResearchGate. Available at: [Link]

  • An HPLC method for the simultaneous determination of neurotoxic dipyridyl isomers in human plasma. PubMed. Available at: [Link]

  • Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. Available at: [Link]

  • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. PMC. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. Available at: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. ACD/Labs. Available at: [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson. Available at: [Link]

  • Enhanced alcohol and H2O adsorption and separation performances by introducing pyridyl ligand in a MOF. Arabian Journal of Chemistry. Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Development & Optimization of HPLC Method Course Outline. ResearchGate. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • Method for pyridine amine derivative. Chromatography Forum. Available at: [Link]

  • Use of derivatization in Gas Chromatography. YouTube. Available at: [Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell. Available at: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. iosrphr.org. Available at: [Link]

  • Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

Sources

Technical Guide: Optimization of Reaction Temperature for 2-Phenylpyridine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Synthesis Optimization Support Center. Subject: 2-Phenylpyridine Synthesis via Suzuki-Miyaura Cross-Coupling Ticket ID: PPY-OPT-2024 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermal Paradox

The synthesis of 2-phenylpyridine is a "privileged" reaction in medicinal chemistry and materials science (particularly for Iridium-based OLED emitters). While C-H activation is an emerging method, the Suzuki-Miyaura cross-coupling between 2-halopyridines and phenylboronic acid remains the industry standard for reliability.

However, this reaction faces a specific thermal paradox:

  • Low Temperature (<60°C): The reaction stalls due to the high activation energy required for the oxidative addition of electron-deficient 2-halopyridines.

  • High Temperature (>110°C): The reaction fails due to rapid protodeboronation of the boronic acid and catalyst aggregation (Pd black formation).

This guide provides the troubleshooting logic to navigate this narrow thermal window.

Module A: Low Temperature Issues (The Kinetic Trap)

Q: "I am running the reaction at 60°C to protect my functional groups, but conversion is stuck at <20%. Why?"

The Diagnosis: You have fallen into the Oxidative Addition Trap . Unlike phenyl halides, 2-halopyridines are electron-deficient. The carbon-halogen bond is stronger and less prone to oxidative addition by the Palladium(0) species.

The Mechanism: At 60°C, the thermal energy (


) is often insufficient to overcome the activation energy (

) barrier for the oxidative addition step, which is the rate-determining step (RDS) in this specific cycle.

Corrective Action:

  • Increase Temperature: Move to 80°C–90°C . This is the "activation threshold" for standard Pd(PPh3)4 catalysts with 2-bromopyridine.

  • Ligand Switch: If you must stay at 60°C, you cannot use standard triphenylphosphine. Switch to electron-rich, bulky alkylphosphine ligands like SPhos or XPhos . These ligands donate electron density to the Pd center, lowering the barrier for oxidative addition.

Module B: High Temperature Issues (The Stability Trap)

Q: "I cranked the heat to 120°C to force conversion. I see no starting material, but the yield is low and I have a lot of benzene. What happened?"

The Diagnosis: You are witnessing Protodeboronation .[1][2][3] This is the primary failure mode in Suzuki couplings at high temperatures.

The Mechanism: Phenylboronic acid is susceptible to hydrolysis. At high temperatures, especially in the presence of the base (required for the Suzuki mechanism), the boronate intermediate undergoes ipso-substitution with a proton (from water or solvent) instead of transmetallating to the Palladium. The "benzene" you see is the de-boronated byproduct.

Visualizing the Competing Pathways:

ReactionPathways Start Phenylboronic Acid + Base Boronate Boronate Intermediate Start->Boronate Pd_Cycle Transmetallation (To Pd-Cycle) Boronate->Pd_Cycle  < 110°C   Side_Rxn Protodeboronation (High Temp Pathway) Boronate->Side_Rxn  > 110°C   Product 2-Phenylpyridine (Desired) Pd_Cycle->Product Byproduct Benzene (Waste) Side_Rxn->Byproduct

Caption: Figure 1. The bifurcation of the boronate intermediate. High temperatures favor the destructive protodeboronation pathway (Red) over the productive transmetallation (Green).

Q: "My reaction mixture turned into a suspension with black particles. Is this normal?"

The Diagnosis: No. That is Palladium Black . At temperatures >100°C, phosphine ligands can dissociate from the metal center. "Naked" Pd(0) atoms rapidly aggregate into catalytically inactive nanoparticles (Pd black). Once this precipitates, your reaction is dead.

Module C: The Optimized Protocol (The "Goldilocks" Zone)

Based on kinetic data and stability profiles, the optimal window for 2-phenylpyridine formation is 80°C to 100°C .

Recommended Workflow
ParameterRecommendationTechnical Rationale
Substrates Phenylboronic acid + 2-Bromopyridine Avoid 2-pyridylboronic acid (highly unstable). 2-Bromopyridine balances reactivity and stability better than 2-Chloropyridine.
Catalyst Pd(PPh3)4 (5 mol%)Standard robust catalyst. If failing, switch to Pd(OAc)2 + SPhos.
Solvent 1,4-Dioxane / Water (4:1) Dioxane boils at 101°C, allowing reflux in the optimal zone without overheating. Water is essential for the base mechanism.
Base K2CO3 (2.0 equiv)Strong enough to activate boron, mild enough to minimize rapid protodeboronation compared to hydroxides.
Temperature 90°C The sweet spot. High enough for oxidative addition, low enough to prevent rapid protodeboronation.
Step-by-Step Procedure
  • Charge: Add 2-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv) to a reaction vial.

  • Inert: Evacuate and backfill with Nitrogen/Argon (x3). Oxygen kills the catalyst at high temps.

  • Solvent: Add degassed 1,4-Dioxane and degassed Water (4:1 ratio).

  • Base: Add K2CO3 (2.0 equiv).

  • Heat: Place in a pre-heated block at 90°C . Stir vigorously (1000 rpm).

  • Monitor: Check LCMS at 2 hours.

    • If stalled: Add more boronic acid (0.2 equiv). (Boronic acid degrades faster than the halide).

  • Workup: Cool to RT. Filter through Celite (removes Pd residues). Extract with EtOAc.[4]

Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues immediately.

Troubleshooting Problem Low Yield of 2-Phenylpyridine Check_SM Is 2-Bromopyridine consumed? Problem->Check_SM SM_Yes No (SM Remains) Check_SM->SM_Yes SM_No Yes (SM Consumed) Check_SM->SM_No Check_Temp Reaction Temp? SM_Yes->Check_Temp Low_Temp < 80°C Check_Temp->Low_Temp High_Temp > 80°C Check_Temp->High_Temp Action_Heat Increase Temp to 90°C or use SPhos ligand Low_Temp->Action_Heat Check_Color Solution Color? High_Temp->Check_Color Black Black Precipitate Check_Color->Black Action_O2 Catalyst Death. Check Inert Atmosphere. Black->Action_O2 Check_Prod Is Product formed? SM_No->Check_Prod Prod_No No Product (Complex Mixture) Check_Prod->Prod_No Prod_Benzene Benzene Detected Check_Prod->Prod_Benzene Action_Decomp Substrate Decomposition. Lower Temp to 80°C. Prod_No->Action_Decomp Action_Proto Protodeboronation. Add Boronic Acid in portions. Prod_Benzene->Action_Proto

Caption: Figure 2. Logic flow for diagnosing thermal failures in Suzuki coupling.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

Sources

Technical Support Center: A Researcher's Guide to Handling Hygroscopic Pyridine Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of pyridine methanol derivatives. As these compounds are crucial intermediates in pharmaceutical and agrochemical synthesis, understanding and mitigating the impact of moisture is paramount for reproducible and successful experimental outcomes.

The Challenge of Hygroscopicity in Pyridine Methanol Derivatives

Pyridine methanol derivatives, such as 2-pyridinemethanol, 3-pyridinemethanol, and 4-pyridinemethanol, are known for their propensity to absorb moisture from the atmosphere. This hygroscopicity can lead to a cascade of experimental issues, including inaccurate weighing, altered reaction stoichiometry, reduced yields, and the formation of undesirable byproducts. The lone pair of electrons on the nitrogen atom and the hydroxyl group can form hydrogen bonds with water molecules, making these compounds particularly susceptible to hydration.

Frequently Asked Questions (FAQs)

Q1: I'm seeing inconsistent yields in my reactions using 3-pyridinemethanol. Could its hygroscopic nature be the cause?

A1: Absolutely. The hygroscopic nature of 3-pyridinemethanol is a very likely contributor to inconsistent reaction yields. Absorbed water can interfere with your reaction in several ways:

  • Inaccurate Molar Ratios: If you weigh a sample of 3-pyridinemethanol that has absorbed water, the actual amount of the pyridine methanol derivative will be less than what you measured. This leads to incorrect stoichiometry, which can significantly impact the yield, especially in reactions sensitive to reactant ratios.

  • Reagent Decomposition: Many reagents used in organic synthesis, such as organometallics, hydrides, and strong bases, are highly reactive with water. Any moisture introduced with your pyridinemethanol derivative can quench these reagents, effectively halting or slowing down your desired transformation.

  • Side Reactions: The presence of water can promote unwanted side reactions, such as hydrolysis of starting materials, intermediates, or products. For example, in acylation or esterification reactions, water can compete with the alcohol functionality of the pyridinemethanol, leading to the formation of carboxylic acids and reduced yield of the desired ester.

To ensure consistency, it is crucial to determine the water content of your pyridinemethanol derivative before use or to handle it under strictly anhydrous conditions.

Q2: What is the best way to store my pyridine methanol derivatives to prevent water absorption?

A2: Proper storage is the first line of defense against moisture contamination. Here are the recommended storage practices:

  • Airtight Containers: Always store pyridine methanol derivatives in tightly sealed containers. Containers with screw caps fitted with a chemically resistant liner (e.g., PTFE) are ideal.

  • Desiccator: For enhanced protection, place the sealed container inside a desiccator containing a suitable desiccant such as anhydrous calcium sulfate (Drierite®), silica gel, or molecular sieves.[1] Regularly check and regenerate or replace the desiccant.

  • Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere (e.g., nitrogen or argon) inside a glovebox is the gold standard.[2][3] This provides the most robust protection against atmospheric moisture.

Q3: How can I accurately weigh a hygroscopic pyridine methanol derivative?

A3: Accurate weighing of hygroscopic compounds requires speed and a controlled environment. Here are some techniques:

  • Work Quickly: Minimize the time the container is open to the atmosphere. Have all your weighing equipment and vessels ready before opening the stock bottle.

  • Use a Glovebox: The most accurate method is to perform the weighing inside a glovebox with a controlled low-humidity atmosphere.[2][4]

  • Weighing by Difference: Tare a sealed vial or flask. Quickly add an approximate amount of the pyridine methanol derivative, seal the container, and record the weight. Then, transfer the required amount of the compound to your reaction vessel and re-weigh the sealed container. The difference in weight will be the accurate mass of the transferred compound.

  • Small, Fresh Bottles: Whenever possible, purchase smaller quantities of hygroscopic reagents to ensure that the bulk of the material remains in a factory-sealed container for as long as possible.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Related to Hygroscopicity Troubleshooting Steps & Solutions
Low or No Reaction Conversion 1. Inaccurate Stoichiometry: The weighed amount of the pyridine methanol derivative contains a significant percentage of water. 2. Reagent Quenching: Moisture introduced with the pyridine methanol derivative is deactivating water-sensitive reagents (e.g., Grignard reagents, lithium aluminum hydride).1. Determine Water Content: Use Karl Fischer titration to quantify the water content of your starting material and adjust the amount accordingly. 2. Dry the Reagent: Dry the pyridine methanol derivative before use by azeotropic distillation with toluene or by storing over activated molecular sieves.[5] 3. Use Anhydrous Techniques: Handle the compound and set up the reaction under an inert atmosphere using a glovebox or Schlenk line techniques.[6]
Formation of Unexpected Byproducts 1. Hydrolysis: Water is hydrolyzing starting materials, intermediates, or the final product. 2. Competing Nucleophile: In reactions like esterification or acylation, water can act as a competing nucleophile.1. Rigorous Drying: Ensure all glassware is oven-dried or flame-dried before use and that all solvents and reagents are anhydrous. 2. Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture. 3. Characterize Byproducts: Isolate and characterize the byproducts to understand the nature of the side reaction, which can often point to water as the culprit.
Inconsistent Spectroscopic Data (NMR, IR) 1. Presence of Water Peak: A broad singlet in the ¹H NMR spectrum may indicate the presence of water. 2. Broad O-H Stretch: A very broad O-H stretching band in the IR spectrum can be indicative of significant water content.1. D₂O Exchange: In ¹H NMR, add a drop of D₂O to your sample. The water peak will disappear or shift, confirming its presence. 2. Dry the Sample: Before taking spectroscopic data for characterization, ensure your purified product is thoroughly dried under high vacuum.
Physical Clumping or Liquefaction of Solid Pyridinemethanol Derivatives Deliquescence: The compound has absorbed a significant amount of atmospheric moisture to the point of dissolving in it.1. Improve Storage: Immediately transfer the compound to a desiccator over a strong desiccant. 2. Attempt to Dry: For small amounts, drying under high vacuum may be possible, but be aware that the compound's integrity may be compromised. 3. Discard if Necessary: If the compound has completely liquefied or if its purity is critical, it is often best to discard it and use a fresh, properly stored sample.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol provides a reliable method for quantifying the water content in your pyridine methanol derivative.

Principle: The Karl Fischer (KF) titration is based on a redox reaction between iodine and sulfur dioxide in the presence of water. The endpoint is detected potentiometrically.[7][8]

Reagents and Equipment:

  • Karl Fischer titrator (volumetric)

  • KF reagent (one-component or two-component system)

  • Anhydrous methanol or a suitable KF solvent

  • Gastight syringe for liquid samples or a weighing boat for solid samples

Procedure:

  • System Preparation: Add the appropriate KF solvent to the titration vessel and precondition the system by titrating any residual moisture to a stable endpoint.

  • Sample Introduction:

    • For liquid pyridinemethanols (e.g., 2- and 3-pyridinemethanol): Using a dry, gastight syringe, accurately draw a known volume of the sample. Inject the sample into the titration vessel and immediately start the titration. Determine the mass of the sample by density or by weighing the syringe before and after injection.

    • For solid pyridinemethanols (e.g., 4-pyridinemethanol): Accurately weigh a suitable amount of the solid sample and quickly transfer it to the titration vessel.

  • Titration: The instrument will automatically titrate the sample with the KF reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage (%) or parts per million (ppm).

Note: Due to the basic nature of the pyridine ring, it is important to use a KF reagent with a sufficient buffering capacity to maintain the optimal pH for the reaction.[9] Modern pyridine-free KF reagents are generally suitable.

Protocol 2: Drying of Pyridine Methanol Derivatives by Azeotropic Distillation

This method is effective for removing water from liquid pyridine methanol derivatives.

Principle: Toluene forms a low-boiling azeotrope with water (b.p. 84.1 °C, 20.2% water by weight), which allows for the removal of water by distillation.

Equipment:

  • Round-bottom flask

  • Dean-Stark trap or a Soxhlet extractor filled with activated molecular sieves

  • Condenser

  • Heating mantle

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Setup: Assemble the distillation apparatus, ensuring all glassware is oven-dried or flame-dried.

  • Solvent Addition: To the round-bottom flask containing your pyridine methanol derivative, add anhydrous toluene (approximately 2-3 times the volume of the pyridine methanol).

  • Distillation: Heat the mixture to reflux under an inert atmosphere. The water-toluene azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow and return to the flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Solvent Removal: After cooling the flask, remove the toluene under reduced pressure using a rotary evaporator to obtain the dried pyridine methanol derivative.

Visual Guides

Workflow for Handling Hygroscopic Pyridine Methanol Derivatives

Caption: A decision-making workflow for the proper handling of hygroscopic pyridine methanol derivatives.

Troubleshooting Logic for Low-Yield Reactions

Caption: A logical troubleshooting flowchart for diagnosing low yields in reactions involving hygroscopic reagents.

References

  • Moisture Sorption Isotherms. ProUmid. [Link]

  • Glove Box Safety Tips: Best Practices for Handling Sensitive Materials. (2025-08-08). [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014-02-22). [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. (2018-04-01). [Link]

  • GLOVEBOX USAGE. Sandiego. [Link]

  • THE BASICS OF KARL FISCHER TITRATION. Quveon. [Link]

  • Water Determination (Karl Fischer Method). The Japanese Pharmacopoeia. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • Effect of water on exenatide acylation in poly(lactide-co-glycolide) microspheres. PubMed. (2013-09-15). [Link]

  • Moisture Determination by Karl Fischer Titration. ResearchGate. [Link]

  • Workup: Drying Methods. Department of Chemistry : University of Rochester. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Interpretation and Peak Assignment of (2-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Phenylpyridin-3-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles and experimental rationale. We will explore the expected chemical shifts, coupling constants, and multiplicity patterns, grounding our analysis in established spectroscopic theory and comparative data from related structural fragments.

The Foundational Principles of ¹H NMR Spectroscopy

Before delving into the specific spectrum of (2-Phenylpyridin-3-yl)methanol, it is crucial to understand the four key pillars of ¹H NMR interpretation that provide structural information about a molecule.[1][2][3]

  • Number of Signals: The number of distinct signals in a spectrum indicates the number of chemically non-equivalent sets of protons in the molecule.[1][3]

  • Chemical Shift (δ): The position of a signal along the x-axis (measured in parts per million, ppm) reveals the electronic environment of a proton.[2][3][4] Electron-withdrawing groups or proximity to π-systems (like aromatic rings) "deshield" protons, shifting their signals downfield (to a higher ppm value).[5]

  • Integration: The area under each signal is proportional to the number of protons it represents.[1][6] This allows for the determination of the relative ratio of protons in each unique environment.

  • Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple lines (e.g., a doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent protons. The N+1 rule is a common heuristic, where N is the number of adjacent, non-equivalent protons, predicting the number of lines in a signal.[6] The distance between these lines, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and spatial relationship of the coupled protons.[5]

Structural Analysis of (2-Phenylpyridin-3-yl)methanol

To interpret its ¹H NMR spectrum, we must first identify the unique proton environments within the (2-Phenylpyridin-3-yl)methanol molecule. The structure contains a pyridine ring substituted at the 2-position with a phenyl group and at the 3-position with a hydroxymethyl group.

Caption: Structure of (2-Phenylpyridin-3-yl)methanol with proton environments labeled.

There are eight distinct sets of protons:

  • Pyridine Ring Protons: H4, H5, and H6.

  • Phenyl Ring Protons: H2'/H6' (ortho), H3'/H5' (meta), and H4' (para). Due to free rotation around the C-C bond, the two ortho protons are chemically equivalent, as are the two meta protons.

  • Methanol Protons: The two diastereotopic protons of the methylene group (CH₂) and the hydroxyl proton (OH).

Predictive ¹H NMR Analysis

By combining data from analogous structures—2-phenylpyridine[7][8], 3-pyridinemethanol[9], and benzyl alcohol[10][11][12]—with fundamental NMR principles, we can predict the spectrum of the target molecule.

Chemical Shift (δ) Predictions
  • Pyridine Protons (H4, H5, H6): Protons on a pyridine ring are typically deshielded by the electronegative nitrogen atom and the ring current, appearing in the aromatic region. H6, being ortho to the nitrogen, is expected to be the most downfield.[13][14] The phenyl and hydroxymethyl substituents will further influence these shifts.

    • H6: Expected to be a doublet of doublets around 8.5-8.7 ppm .

    • H4: Expected to be a doublet of doublets around 7.7-7.9 ppm .

    • H5: Expected to be a triplet or doublet of doublets around 7.3-7.5 ppm .

  • Phenyl Protons (H2'/H6', H3'/H5', H4'): These protons will appear in the typical aromatic region of 6.5-8.0 ppm. The pyridine ring acts as an electron-withdrawing substituent, which will deshield the ortho (H2'/H6') and para (H4') protons.

    • H2'/H6' (ortho): Expected as a multiplet or doublet around 7.9-8.1 ppm .

    • H3'/H5' (meta) & H4' (para): Expected to appear as a complex multiplet between 7.4-7.6 ppm .

  • Methylene Protons (CH₂): These are benzylic protons, typically found between 2.2-3.0 ppm.[15] However, being attached to a carbon that is also bonded to an oxygen atom significantly deshields them. For benzyl alcohol, this signal is around 4.6 ppm.[11] A similar shift is expected here.

    • CH₂: Expected as a singlet or doublet (if coupling to OH) around 4.6-4.8 ppm .

  • Hydroxyl Proton (OH): The chemical shift of an alcohol proton is highly variable and depends on concentration, solvent, and temperature.[1] It often appears as a broad singlet. In the absence of rapid exchange, it can couple with the adjacent CH₂ protons.[10][11]

    • OH: Expected as a broad singlet anywhere from 2.0-5.5 ppm .

Predicted Multiplicity and Coupling Constants (J)
  • H6: Will be split by H5 (ortho-coupling, J ≈ 4-6 Hz) and H4 (meta-coupling, J ≈ 1-2 Hz), appearing as a doublet of doublets (dd).

  • H4: Will be split by H5 (meta-coupling, J ≈ 7-9 Hz) and H6 (para-coupling, J ≈ 0.5-1 Hz), appearing as a doublet of doublets (dd).

  • H5: Will be split by H4 and H6, likely appearing as a triplet (t) or doublet of doublets (dd) with J values corresponding to its coupling with H4 and H6.

  • Phenyl Protons: The ortho, meta, and para protons will exhibit complex splitting patterns due to mutual coupling. J-ortho is typically 7-10 Hz, J-meta is 2-3 Hz, and J-para is <1 Hz.[16]

  • CH₂ and OH: If the hydroxyl proton exchange is slow (often the case in solvents like DMSO-d₆ or at low temperatures), the CH₂ signal will be split into a doublet by the OH proton, and the OH signal will be split into a triplet by the two CH₂ protons.[10] In many common solvents like CDCl₃ at room temperature, this coupling is not observed, and the CH₂ appears as a singlet.[11]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityIntegration
H6 (Pyridine)8.5 - 8.7dd1H
H2'/H6' (Phenyl)7.9 - 8.1m2H
H4 (Pyridine)7.7 - 7.9dd1H
H3'/H5', H4' (Phenyl)7.4 - 7.6m3H
H5 (Pyridine)7.3 - 7.5t or dd1H
CH₂ (Methylene)4.6 - 4.8s (or d)2H
OH (Hydroxyl)2.0 - 5.5br s (or t)1H

Experimental Protocol: Data Acquisition

Acquiring a high-quality spectrum is paramount for accurate interpretation.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of (2-Phenylpyridin-3-yl)methanol.

  • Solvent Selection: Choose a suitable deuterated solvent.

    • Chloroform-d (CDCl₃): A common choice, but OH-CH₂ coupling is often absent due to proton exchange. Residual solvent peak at ~7.26 ppm.[17][18]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for observing OH protons and their couplings as it forms strong hydrogen bonds, slowing down exchange. Residual solvent peak at ~2.50 ppm.[17][18]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[3]

  • Homogenization: Cap the tube and invert it several times to ensure a homogeneous solution.

NMR Spectrometer Setup

The following is a generalized workflow for data acquisition on a modern NMR spectrometer (e.g., 400 MHz).

G cluster_0 Data Acquisition Workflow A Insert Sample into Magnet B Lock on Deuterium Signal of Solvent A->B C Shim Magnet Coils for Homogeneity B->C D Tune and Match Probe C->D E Set Acquisition Parameters (Pulse Sequence, Scans, etc.) D->E F Acquire Free Induction Decay (FID) E->F G Process Data (Fourier Transform, Phasing, Baseline Correction) F->G H Reference Spectrum to TMS (0 ppm) G->H

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Comparative Analysis: The Role of 2D NMR

While a 1D ¹H NMR spectrum provides significant information, complex molecules with overlapping signals, such as (2-Phenylpyridin-3-yl)methanol, benefit immensely from 2D NMR techniques for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between two signals in a COSY spectrum confirms that the corresponding protons are spin-coupled (typically within 2-4 bonds).[19] This would be invaluable for:

    • Confirming the connectivity of the pyridine protons (H4, H5, H6).

    • Tracing the coupling network within the phenyl ring.

    • Verifying the CH₂-OH coupling if present.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (¹J-CH coupling).[19] It allows for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J-CH, ³J-CH).[19] It is essential for assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments.

By using a combination of these techniques, a complete and validated assignment of every proton and carbon in the molecule can be achieved, providing an unparalleled level of structural verification.

References

  • University of Sheffield. (n.d.). Assignment of ¹H-NMR spectra. Retrieved from [Link]

  • Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). ¹H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

  • Assigning a 1H NMR spectrum. (2013, March 27). YouTube. Retrieved from [Link]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. [Link]

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

  • Tarpley, A. R., & Goldstein, J. H. (1971). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 75(4), 421–426. [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, May 25). NMR spectrum of benzyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of.... Retrieved from [Link]

  • Supporting Information for "Photocatalytic C-H Alkylation of Ketones and Aldehydes with Unactivated Alkenes". (2021). The Royal Society of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl alcohol - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]

  • University of Southern Maine. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gándara, L., et al. (2022). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 26(7), 2033–2041. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Supplementary Information for "Iridium-Catalyzed Asymmetric Radical C-H Alkylation of N-Alkoxyphthalimides with 4-Cyanopyridines". (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl(pyridin-2-yl)methanol. PubChem. Retrieved from [Link]

Sources

Navigating the Spectroscopic Landscape: A Comparative Guide to the UV-Vis Absorption of (2-Phenylpyridin-3-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, a molecule's interaction with light is a fundamental characteristic that dictates its potential applications. The UV-Visible (UV-Vis) absorption spectrum, in particular, serves as a crucial fingerprint, offering insights into the electronic structure and potential for photochemical reactivity. This guide provides a comprehensive analysis of the anticipated UV-Vis absorption properties of (2-Phenylpyridin-3-yl)methanol, a compound of interest for its potential role in novel therapeutic agents and functional materials.

The Structural Basis of UV-Vis Absorption in Phenylpyridine Derivatives

The UV-Vis absorption of (2-Phenylpyridin-3-yl)methanol is primarily governed by the electronic transitions within its aromatic system. The molecule can be dissected into two key chromophoric units: the 2-phenylpyridine core and the hydroxymethyl substituent. The π-systems of the phenyl and pyridine rings are conjugated, giving rise to characteristic absorption bands. The position and intensity of these bands are sensitive to the electronic nature of substituents and their position on the rings. The hydroxymethyl group, while not a strong chromophore itself, can subtly influence the spectrum through inductive effects and by affecting the molecule's conformation and solvation.

A Comparative Spectral Analysis

To build a predictive model for the UV-Vis spectrum of (2-Phenylpyridin-3-yl)methanol, we will examine the experimental spectra of its key structural components and a constitutional isomer.

Table 1: Comparison of UV-Vis Absorption Maxima for (2-Phenylpyridin-3-yl)methanol and Related Compounds

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
(2-Phenylpyridin-3-yl)methanol MethanolPredictedPredicted-
2-PhenylpyridineDichloromethane~245, ~275Not specified[1]
Pyridin-3-ylmethanolNot specifiedNot specifiedNot specified[2][3]
Phenyl(pyridin-2-yl)methanolNot specifiedNot specifiedNot specified[4][5]
PyridineAcidic Mobile Phase202, 254Not specified[6]

Note: Specific molar absorptivity values are often not reported in general databases but are crucial for quantitative analysis.

The UV-Vis spectrum of 2-phenylpyridine exhibits characteristic bands around 245 nm and 275 nm, which can be attributed to π-π* transitions within the conjugated phenyl and pyridine rings.[1][7][8][9] The spectrum of pyridine itself shows absorption maxima at 202 nm and 254 nm in an acidic mobile phase.[6] The introduction of the phenyl group at the 2-position of the pyridine ring leads to a bathochromic (red) shift and an increase in the complexity of the spectrum, as expected from an extended conjugated system.

The hydroxymethyl group, as seen in pyridin-3-ylmethanol, is not expected to significantly alter the position of the main absorption bands, as it is not a strong chromophore. However, its presence can influence the fine structure of the spectrum and the molar absorptivity.

Based on this comparative analysis, we can anticipate that the UV-Vis spectrum of (2-Phenylpyridin-3-yl)methanol in a polar solvent like methanol will exhibit strong absorptions in the range of 240-280 nm, characteristic of the 2-phenylpyridine moiety. The precise λmax and molar absorptivity will be influenced by the electronic and steric effects of the hydroxymethyl group at the 3-position of the pyridine ring.

Experimental Protocol for Acquiring the UV-Vis Spectrum of (2-Phenylpyridin-3-yl)methanol

To obtain a definitive UV-Vis absorption spectrum, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the UV-Vis absorption spectrum of (2-Phenylpyridin-3-yl)methanol in a spectroscopic grade solvent.

Materials:

  • (2-Phenylpyridin-3-yl)methanol (high purity)

  • Spectroscopic grade methanol (or other suitable solvent)

  • Calibrated dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Solvent Selection: Methanol is a common choice for UV-Vis spectroscopy due to its transparency in the UV region (>210 nm) and its ability to dissolve a wide range of organic compounds.[10][11][12][13][14] The choice of solvent can influence the spectrum, so it is crucial to report the solvent used.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of (2-Phenylpyridin-3-yl)methanol (e.g., 1-5 mg).

    • Dissolve the compound in a known volume of spectroscopic grade methanol in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Working Solution Preparation:

    • Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). A typical starting concentration for a working solution would be in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 190 - 400 nm).

    • Fill a quartz cuvette with the spectroscopic grade methanol to be used as a blank.

    • Place the blank cuvette in both the sample and reference beams and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement:

    • Rinse a second quartz cuvette with the working solution of (2-Phenylpyridin-3-yl)methanol.

    • Fill the cuvette with the working solution and place it in the sample beam.

    • Record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration of the solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution (Known Concentration) Dilutions Prepare Serial Dilutions (Working Solutions) Stock->Dilutions Measure Measure Sample Absorbance Dilutions->Measure Warmup Spectrophotometer Warm-up Baseline Record Baseline (Solvent Blank) Warmup->Baseline Baseline->Measure Identify Identify λmax Measure->Identify Calculate Calculate Molar Absorptivity (ε) Identify->Calculate G Target (2-Phenylpyridin-3-yl)methanol (Predicted Spectrum) Comparator1 2-Phenylpyridine (Core Chromophore) Target->Comparator1 shares core structure Comparator2 Pyridin-3-ylmethanol (Substituent Effect) Target->Comparator2 adds phenyl group Comparator3 Phenyl(pyridin-2-yl)methanol (Isomeric Effect) Target->Comparator3 differs in substituent position

Caption: Structural relationships influencing UV-Vis absorption.

We predict that the UV-Vis spectrum of (2-Phenylpyridin-3-yl)methanol will most closely resemble that of 2-phenylpyridine, with the primary absorption bands likely falling in the 240-280 nm range. The hydroxymethyl group at the 3-position may cause a slight shift in these bands compared to the unsubstituted 2-phenylpyridine due to its electronic influence. Furthermore, the steric interaction between the phenyl group at the 2-position and the hydroxymethyl group at the 3-position could potentially force the phenyl ring out of planarity with the pyridine ring, leading to a hypsochromic (blue) shift and a decrease in molar absorptivity compared to a more planar analog.

Conclusion

While direct experimental data for the UV-Vis absorption spectrum of (2-Phenylpyridin-3-yl)methanol remains to be published, a thorough comparative analysis of its structural components and isomers provides a strong predictive framework. We anticipate a spectrum dominated by the electronic transitions of the 2-phenylpyridine core, with subtle modulations induced by the hydroxymethyl substituent. The detailed experimental protocol provided herein offers a robust methodology for obtaining a high-quality, reproducible spectrum. This foundational spectroscopic knowledge is an indispensable step in the rational design and development of novel pharmaceuticals and functional materials based on the phenylpyridine scaffold.

References

  • PubChem. 3-Pyridinemethanol. [Link]

  • National Institute of Standards and Technology. Pyridine, 2-phenyl-. [Link]

  • SpectraBase. 2-Phenylpyridine - Optional[UV-VIS] - Spectrum. [Link]

  • PubChem. 2-Phenylpyridine. [Link]

  • ResearchGate. Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 . [Link]

  • ResearchGate. (A) UV–vis absorption spectra of 3 in methanol, Lip‐(3) in 10 mM PBS,... [Link]

  • ResearchGate. UV-vis absorption spectra of 2 in pyridine at varying concentrations:... [Link]

  • ResearchGate. UV-Vis spectrum in methanol solvent and the calculated transitions in... [Link]

  • PubMed. Role of substitution on the photophysical properties of 5,5'-diaryl-2,2'-bipyridine (bpy) in [Ir(ppy)2(bpy)]PF6 complexes: a combined experimental and theoretical study. [Link]

  • National Institute of Standards and Technology. Pyridine, 3-methyl-. [Link]

  • Wikipedia. 2-Phenylpyridine. [Link]

  • ChemRxiv. Enhancing Photophysical and Photosensitizing Properties of Nanoaggregates of Weakly Emissive Non-Planar Push-Pull Chromophore Ar. [Link]

  • Matrix Fine Chemicals. (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. [Link]

  • National Center for Biotechnology Information. Crystal structure of phenyl(pyridin-2-yl)methanol. [Link]

  • ResearchGate. The UV-Vis absorption and fluorescence spectra in methanol. For... [Link]

  • ResearchGate. UV-Vis spectrum in methanol solvent and the calculated transitions in... [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • ResearchGate. UV-vis. absorption spectra recorded in methanol at various time intervals after UV. [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]

  • PubChem. Phenyl(pyridin-2-yl)methanol. [Link]

Sources

Benchmarking catalytic efficiency of (2-Phenylpyridin-3-yl)methanol ligands

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benchmarking the Catalytic Efficiency of (2-Phenylpyridin-3-yl)methanol Ligands

For researchers and professionals in drug development and materials science, the selection of a ligand is a critical decision that dictates the efficiency, selectivity, and overall viability of a catalytic process. The (2-Phenylpyridin-3-yl)methanol ligand framework, featuring a robust N,O-bidentate chelation site, presents a compelling scaffold for a new generation of catalysts. This guide provides a comprehensive framework for benchmarking the catalytic efficiency of these ligands, offering objective comparisons and the foundational experimental data required for informed evaluation.

As Senior Application Scientists, our perspective is rooted in the causality of experimental design. This guide is structured not as a rigid template, but as a logical progression from fundamental principles to practical application, ensuring that every protocol is a self-validating system for rigorous scientific inquiry.

The Foundation of Catalytic Benchmarking: Key Performance Metrics

Before delving into specific applications, it is crucial to establish a common language for performance evaluation. The efficiency of a homogeneous catalyst is primarily described by its activity and stability.[1][2] These are quantified by two key metrics:

  • Turnover Number (TON): Defined as the number of moles of substrate that a mole of catalyst can convert before becoming inactivated.[3] It is a measure of the catalyst's longevity and overall productivity. A high TON is essential for industrial applications where catalyst lifetime is a major cost driver.[4][5]

    TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): This metric measures the speed or activity of a catalyst, defined as the number of turnovers per unit of time (e.g., s⁻¹ or h⁻¹).[2][4][5] A high TOF indicates a more efficient catalyst, allowing for faster reactions and higher throughput.[2]

    TOF = TON / time

Effective benchmarking requires comparing these metrics against established catalysts under identical, well-defined reaction conditions to ensure the data is meaningful and reproducible.[6]

The (2-Phenylpyridin-3-yl)methanol Ligand Scaffold

The ligand's structure is central to its function. The (2-Phenylpyridin-3-yl)methanol framework offers a unique combination of features:

  • N,O-Bidentate Coordination: The pyridine nitrogen and the methanolic oxygen provide a stable five-membered chelate ring upon coordination to a metal center. This structure is common in robust catalysts.

  • Steric and Electronic Tuning: The phenyl group at the 2-position provides steric bulk near the metal center, which can influence selectivity and prevent catalyst decomposition pathways like dimerization. Its electronic properties can also be modulated by adding substituents to the phenyl ring.

  • Hemilability: The metal-oxygen bond may be weaker than the metal-nitrogen bond, allowing the alcohol arm to dissociate and open a coordination site for substrate binding, a crucial step in many catalytic cycles.

These features make the ligand class a promising candidate for various transformations, particularly those catalyzed by late transition metals like Palladium, Ruthenium, and Iridium.

Caption: General coordination mode of the ligand.

Comparative Analysis in Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. The performance of a (2-Phenylpyridin-3-yl)methanol-Pd catalyst can be benchmarked against standard phosphine-based ligands like SPhos or XPhos. The pyridine nitrogen provides a strong coordination bond, potentially stabilizing the palladium center, a desirable trait in cross-coupling catalysis.[7][8]

Hypothetical Reaction: Coupling of 4-bromoanisole with phenylboronic acid.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / (2-Phenylpyridin-3-yl)methanol 0.1100495950238
Pd(OAc)₂ / SPhos0.1100498980245
Pd(OAc)₂ / XPhos0.1100299990495
Pd(OAc)₂ (no ligand)0.110012<10<100<8

Interpretation: In this hypothetical scenario, the (2-Phenylpyridin-3-yl)methanol ligand provides a highly effective catalyst, significantly outperforming the ligandless system and approaching the efficacy of specialized, and often more expensive, phosphine ligands. The data suggests that the N,O-scaffold can effectively stabilize the active Pd(0) species and facilitate the catalytic cycle.

Suzuki_Cycle A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L₂) B->C D Transmetalation (Ar'-B(OR)₂) C->D E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' F->G Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Benchmarking in Asymmetric Ketone Hydrogenation

While the parent ligand is achiral, it serves as an excellent precursor for chiral derivatives essential for asymmetric catalysis. Chiral pyridyl-alcohol ligands are known to be effective in Ru- and Ir-catalyzed asymmetric transfer hydrogenation of ketones.[9][10] By introducing chirality, for example, at the alcohol's benzylic carbon, we can benchmark its performance against well-established catalysts.

Hypothetical Reaction: Asymmetric hydrogenation of acetophenone.

Catalyst SystemLoading (mol%)BaseTime (h)Yield (%)ee (%)TONTOF (h⁻¹)
[Ir(cod)Cl]₂ / Chiral-(2-Ph-py-3-yl)methanol 0.05KOtBu1298961960163
[RuCl₂(p-cymene)]₂ / Ts-DPEN0.05KOtBu899991980248
[Rh(cod)₂]BF₄ / (R)-BINAP0.1-24959295040

Interpretation: This comparison demonstrates the potential of a chiral (2-Phenylpyridin-3-yl)methanol derivative to act as a highly efficient ligand in asymmetric synthesis, achieving excellent enantioselectivity and high turnover. Its performance would be competitive with state-of-the-art systems like the Noyori catalyst (Ru/Ts-DPEN), highlighting the promise of this ligand scaffold in producing valuable chiral alcohols.

Experimental Protocols for Rigorous Evaluation

Scientific integrity demands detailed and reproducible methodologies. The following protocols provide a framework for generating the data discussed above.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is designed to be a self-validating system for assessing catalytic performance.

  • Catalyst Pre-formation (Optional but Recommended): In an argon-filled glovebox, dissolve Palladium(II) acetate (1.0 equiv) and the (2-Phenylpyridin-3-yl)methanol ligand (2.2 equiv) in an anhydrous, deoxygenated solvent like toluene. Stir at room temperature for 30 minutes. This pre-formed catalyst solution can be used for multiple reactions.

  • Reaction Setup: To an oven-dried Schlenk tube under argon, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base such as potassium carbonate (2.5 mmol).

  • Initiation: Add the solvent (e.g., toluene/water 10:1, 3 mL) and the pre-formed catalyst solution (0.1 mol%).

  • Execution: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously for the specified time.

  • Monitoring & Quenching: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and quench with water.

  • Workup & Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the yield of the isolated product.

Experimental_Workflow cluster_prep Inert Atmosphere (Glovebox/Schlenk Line) cluster_reaction Reaction Execution cluster_workup Analysis A Charge Reactor: Aryl Halide, Boronic Acid, Base B Add Degassed Solvent A->B D Inject Catalyst Solution B->D C Prepare Catalyst Solution: Pd(OAc)₂ + Ligand E Heat & Stir (e.g., 100°C, 4h) D->E F Monitor Progress (TLC/GC) E->F G Quench & Extract F->G H Purify (Chromatography) G->H I Characterize & Quantify (NMR, GC-MS) H->I

Caption: Standard workflow for a catalytic cross-coupling experiment.

Conclusion and Future Outlook

The (2-Phenylpyridin-3-yl)methanol ligand class represents a versatile and highly promising platform for the development of novel homogeneous catalysts. Through systematic benchmarking against established systems in key reactions like Suzuki-Miyaura coupling and asymmetric hydrogenation, its potential becomes clear. The N,O-bidentate coordination imparts stability, while the modular nature of the scaffold allows for fine-tuning of steric and electronic properties.

Future research should focus on:

  • Expanding the Ligand Library: Synthesizing derivatives with varied electronic properties on the phenyl ring and chiral centers for a broader range of asymmetric transformations.

  • Exploring Other Metals: Investigating complexes with copper, nickel, and rhodium to unlock new reactivity in areas like C-O and C-N bond formation.[11][12][13]

  • Mechanistic Studies: Employing computational and kinetic analysis to understand the precise role of the ligand in the catalytic cycle, which will guide the rational design of next-generation catalysts.[1]

By adhering to the rigorous benchmarking principles and detailed protocols outlined in this guide, researchers can effectively evaluate and unlock the full potential of (2-Phenylpyridin-3-yl)methanol based catalysts, accelerating innovation in both academic and industrial settings.

References

  • Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies. ACS Catalysis. [Link]

  • Homogeneous Catalysis - Introduction. University of Washington. [Link]

  • “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis. [Link]

  • Turnover number - Wikipedia. Wikipedia. [Link]

  • Turnover frequency Definition - Inorganic Chemistry II Key Term. Fiveable. [Link]

  • Alcohol cross-coupling reactions catalyzed by Ru and Ir terpyridine complexes. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of complexes 2 and 3. Conditions: a) 2-phenylpyridine (6 equiv.), methanol-toluene (4 - ResearchGate. ResearchGate. [Link]

  • Ligand-Controlled Copper(I)-Catalyzed Cross-Coupling of Secondary and Primary Alcohols to α-Alkylated Ketones, Pyridines, and Quinolines. Organic Letters. [Link]

  • Carbonylrhodium complexes of pyridine ligands and their catalytic activity towards carbonylation of methanol. CORE. [Link]

  • Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]

  • Discovery of environmentally benign catalytic reactions of alcohols catalyzed by pyridine-based pincer Ru complexes, based on metal-ligand cooperation. Weizmann Institute of Science. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. [Link]

  • Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. ACS Catalysis. [Link]

  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. RSC Medicinal Chemistry. [Link]

  • Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis. [Link]

  • Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols. Organic Letters. [Link]

  • Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents.

Sources

A Researcher's Guide to Synthesis Validation: The Case for Melting Point Analysis of (2-Phenylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and organic synthesis, the moment of isolating a newly synthesized compound is one of both triumph and scrutiny. The crystalline powder in your flask, presumed to be (2-Phenylpyridin-3-yl)methanol, represents a potential step forward. But is it the correct molecule? And just as importantly, is it pure? Before committing to costly and time-consuming downstream applications, a robust validation strategy is paramount.

This guide provides an in-depth comparison of analytical techniques for validating the synthesis of (2-Phenylpyridin-3-yl)methanol (CAS No. 264625-65-2), a heterocyclic alcohol of interest in medicinal chemistry. We will begin by exploring the foundational role of melting point determination—a classic, rapid, and cost-effective technique. We will then objectively compare its utility against powerful spectroscopic and chromatographic methods, offering a holistic framework for confident and efficient synthesis validation.

Part 1: The Foundational Role of Melting Point Analysis

The melting point of a crystalline solid is a unique and characteristic physical property. For a pure substance, the transition from a highly ordered solid lattice to a liquid state occurs over a very narrow temperature range. This principle is the bedrock of melting point analysis as a tool for assessing purity.[1][2][3]

The presence of even small amounts of impurities disrupts the uniform crystalline lattice. This disruption weakens the intermolecular forces holding the compound together, requiring less energy to break them apart.[4] Consequently, two observable effects occur:

  • Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure substance.[4]

  • Melting Point Broadening: The temperature range over which the entire sample melts becomes wider.[1]

A pure compound will exhibit a "sharp" melting point, typically a range of 0.5-1.5°C, while an impure sample will have a "broad" and depressed range.[1] For a novel compound like (2-Phenylpyridin-3-yl)methanol, where a literature melting point may not be readily available, the initial goal is to synthesize, rigorously purify (e.g., via recrystallization), and then establish a sharp, reproducible melting point range for what will be considered the reference standard. Subsequent batches can then be quickly compared against this established benchmark.

Part 2: Experimental Protocol: A Self-Validating Melting Point Determination

Trustworthiness in science comes from meticulous and reproducible methodology. The following protocol for melting point determination using a modern digital apparatus is designed to be self-validating by incorporating calibration and standardized procedures.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the synthesized (2-Phenylpyridin-3-yl)methanol is completely dry and has been purified, preferably by recrystallization, to remove residual solvents and soluble impurities.

    • Place a small amount of the crystalline solid onto a clean, dry watch glass.

    • Using a spatula, crush the crystals into a fine, homogeneous powder. This ensures uniform heat transfer.[3]

  • Capillary Tube Packing:

    • Take a glass capillary tube sealed at one end.[3][5]

    • Press the open end of the capillary into the powdered sample. A small amount of powder will enter the tube.

    • To pack the sample, gently tap the sealed end of the capillary on a hard surface, or drop it down a long glass tube. The goal is to obtain a densely packed column of solid, 2-3 mm in height.[6]

  • Instrument Calibration (Crucial for Trustworthiness):

    • Before analyzing the sample, confirm the apparatus's accuracy using certified melting point standards (e.g., benzophenone, caffeine) that bracket the expected melting point of your compound.

    • If the apparatus reading deviates from the standard's certified value, a correction factor must be applied to all subsequent measurements.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Rapid Ramp (Optional): For an unknown compound, perform a quick determination by heating rapidly (10-20°C/min) to find an approximate melting range. Allow the apparatus to cool before proceeding.

    • Accurate Determination: Set the apparatus to heat at a slow, constant rate, typically 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.[7] A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.[3]

    • Record T1: Note the temperature at which the first drop of liquid appears (the collapse point).[5][7]

    • Record T2: Note the temperature at which the last solid crystal melts into a clear liquid (the clear point).[5][7]

    • The melting point is reported as the T1-T2 range.

    • Perform the measurement in triplicate to ensure reproducibility.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measure Measurement Protocol cluster_analysis Data Analysis Dry Dry Purified Sample Crush Crush to Fine Powder Dry->Crush Pack Pack 2-3mm in Capillary Crush->Pack Calibrate Calibrate with Standard Pack->Calibrate Insert Insert Capillary Calibrate->Insert Heat Heat Slowly (1-2°C/min) Insert->Heat Observe Observe & Record Heat->Observe T1 T1: First Liquid Drop Observe->T1 T2 T2: All Liquid Observe->T2 Report Report Range (T1 - T2) T2->Report Compare Compare to Reference/Previous Batches Report->Compare Purity Assess Purity: Sharp (Pure) vs. Broad (Impure) Compare->Purity

Caption: Workflow for accurate melting point determination.

Part 3: Interpreting the Data: A Comparative Analysis

While melting point is an excellent first-pass indicator, it provides limited information. It suggests purity but does not confirm chemical identity or structure. For comprehensive validation, orthogonal methods that probe different molecular properties are required.

Parameter Melting Point Analysis NMR Spectroscopy (¹H, ¹³C) Mass Spectrometry (MS) High-Performance Liquid Chromatography (HPLC)
Primary Information Purity assessment & physical propertyDefinitive molecular structure & connectivity[8][9][10][11]Molecular weight & fragmentation pattern[12]Purity quantification & impurity profiling[13][14]
Identity Confirmation Poor (many compounds have similar MPs)[1]Excellent (unique spectral fingerprint)Good (confirms molecular formula)Poor (retention time is not unique)
Purity Assessment Good (qualitative via range broadening)[4]Fair (can detect major impurities)Fair (can detect impurities with different m/z)Excellent (quantitative, high sensitivity)[15]
Speed Fast (~15-30 min per sample)Moderate (~5-60 min per experiment)Fast (~5-10 min per sample)Moderate (~10-30 min per sample)
Cost (Instrument) LowHighHighMedium-High
Sample Requirement Low (mg)Low-Medium (mg)Very Low (µg-ng)Very Low (µg-ng)
Key Limitation Insensitive to eutectic mixtures; non-specific.Less sensitive to minor impurities; requires soluble sample.Isomers have identical mass; ionization can be challenging.Requires method development; co-elution can occur.

Part 4: An Integrated Validation Strategy

No single technique is sufficient. A logical, tiered approach ensures both efficiency and scientific rigor. Melting point analysis serves as a rapid quality control checkpoint, gating access to more resource-intensive analyses.

A Decision-Making Framework for Synthesis Validation

This workflow illustrates how melting point analysis integrates with other techniques for a comprehensive validation of a newly synthesized batch of (2-Phenylpyridin-3-yl)methanol.

G Start Synthesize Crude (2-Phenylpyridin-3-yl)methanol Purify Purify via Recrystallization Start->Purify MP Melting Point Analysis Purify->MP MP_Result Sharp MP Range? (e.g., <1.5°C) MP->MP_Result Repurify Repurify or Re-synthesize MP_Result->Repurify No NMR ¹H and ¹³C NMR MP_Result->NMR Yes Repurify->Purify NMR_Result Correct Structure? NMR->NMR_Result Troubleshoot Troubleshoot Synthesis/ Purification NMR_Result->Troubleshoot No MS High-Res Mass Spec NMR_Result->MS Yes Troubleshoot->Start MS_Result Correct Mass? MS->MS_Result MS_Result->Troubleshoot No HPLC HPLC Purity Analysis MS_Result->HPLC Yes HPLC_Result Purity >95%? HPLC->HPLC_Result HPLC_Result->Repurify No Final Validated Compound: (2-Phenylpyridin-3-yl)methanol HPLC_Result->Final Yes

Caption: Integrated workflow for synthesis validation.

Conclusion

Validating the synthesis of a target molecule like (2-Phenylpyridin-3-yl)methanol is a multi-faceted process that demands a strategic application of analytical techniques. Melting point determination, while a mature technique, remains an indispensable tool for the modern researcher. Its ability to provide a rapid, low-cost, and reliable indication of purity makes it the ideal gatekeeper for more advanced analyses.[7]

By first establishing a sharp, reproducible melting point for a highly purified sample, a researcher creates a vital benchmark for all future syntheses. This, followed by definitive structural confirmation from NMR and mass spectrometry, and quantitative purity assessment by HPLC, forms a self-validating and scientifically sound workflow. This integrated approach ensures that the compounds progressing into drug development pipelines are of the highest identity and purity, saving invaluable time and resources while upholding the highest standards of scientific integrity.

References

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024). Available at: [Link]

  • Melting point determination. (n.d.). University of Calgary. Available at: [Link]

  • Reubke, R., & Mollica, J. A. (1967). Purity determinations by differential thermal analysis. Talanta, 14(3), 377–383. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Structural elucidation by NMR(1HNMR). (2016). SlideShare. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688.
  • Purity and Identification of Solids Using Melting Points. (n.d.). Portland State University. Available at: [Link]

  • Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Available at: [Link]

  • Determination of Melting Point. (n.d.). Clarion University. Available at: [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. Available at: [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Available at: [Link]

  • To determine the melting point of given organic compound. (2024). MedPharma. Available at: [Link]

  • Melting Point Of Organic Compounds: A Comprehensive Guide. (2024). IJCRT.org. Available at: [Link]

  • 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021). Chemistry LibreTexts. Available at: [Link]

  • 2.1: Melting Point Analysis. (2022). Chemistry LibreTexts. Available at: [Link]

  • Applications in Organic Chemistry - Mass Spectrometry Lab. (n.d.). NTNU. Available at: [Link]

  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. (2024). Preprints.org. Available at: [Link]

  • Re-Liao, C., et al. (2024). Advancing Organic Chemistry Using High‐Throughput Experimentation. Angewandte Chemie International Edition. Available at: [Link]

  • Steinhoff, B., et al. (2006). Characterisation of historical organic dyestuffs by liquid chromatography–mass spectrometry. Analytical and Bioanalytical Chemistry, 386(7-8), 2133–2144. Available at: [Link]

  • SPE–LC–MS/MS Method for Emerging Contaminants in Water. (2024). LCGC International. Available at: [Link]

  • Phenyl(pyridin-2-yl)methanol. (n.d.). PubChem. Available at: [Link]

  • 3-Pyridinemethanol. (n.d.). PubChem. Available at: [Link]

Sources

Safety Operating Guide

(2-Phenylpyridin-3-yl)methanol Proper Disposal Procedures

[1][2][3]

Executive Summary: The "Zero-Ambiguity" Protocol

(2-Phenylpyridin-3-yl)methanol is a functionalized pyridine intermediate commonly used in structure-activity relationship (SAR) studies and metal-catalyzed cross-coupling reactions.[1] Unlike common solvents, this compound presents a dual-hazard profile: the basicity of the pyridine ring and the reactivity of the benzylic-like alcohol.[1]

Immediate Action Required:

  • Do Not dispose of down the drain.[2] This compound is toxic to aquatic life and resistant to standard hydrolysis.

  • Do Not mix with oxidizing acids (Nitric, Chromic) or bleach. The alcohol moiety combined with the pyridine nitrogen creates a risk of exothermic decomposition or formation of unstable N-oxides.[1]

  • Disposal Path: High-Temperature Incineration via an approved hazardous waste vendor.[1]

Chemical Profile & Hazard Assessment

To manage disposal effectively, you must understand the physiochemical drivers of the risk. This compound is not merely "organic waste"; it is a nitrogen-containing heterocycle that releases NOx upon combustion.[1]

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
Compound Name (2-Phenylpyridin-3-yl)methanolPrimary identifier for waste manifests.[1]
CAS Number 264625-65-2Use for regulatory verification.[1]
Molecular Formula C₁₂H₁₁NONitrogen content requires specific incineration parameters.
Molecular Weight 185.22 g/mol Likely a solid at room temperature.
Physical State Solid (White to Off-white powder)Dust control measures required during transfer.[1]
Acidity/Basicity Weak Base (Pyridine N)Incompatible with strong acids.
Primary Hazards H302 (Acute Tox), H315 (Irritant)Standard PPE (Nitrile gloves, eye protection) is mandatory.

Waste Segregation & Compatibility[2][4][5]

The most common failure mode in laboratory waste management is improper segregation. (2-Phenylpyridin-3-yl)methanol must be isolated based on its functional reactivity.[1]

The Segregation Logic (DOT Visualization)

The following decision tree illustrates the required segregation workflow to prevent cross-reactivity in waste streams.

WasteSegregationStartWaste Generation:(2-Phenylpyridin-3-yl)methanolStateCheckPhysical State?Start->StateCheckSolidStreamSolid Waste Stream(Contaminated Solids/Powder)StateCheck->SolidStreamSolidLiquidStreamLiquid Waste Stream(Reaction Mixtures/Mother Liquor)StateCheck->LiquidStreamSolutionBinAContainer A:Solid Hazardous Waste(Double Bagged)SolidStream->BinADry WasteCompatCheckCheck Solvents/ReagentsLiquidStream->CompatCheckOxidizersOxidizers present?(H2O2, HNO3, Bleach)CompatCheck->OxidizersRisk AssessmentHalogenatedHalogenated Solvents present?(DCM, Chloroform)BinBContainer B:Non-Halogenated Organic(High BTU)Halogenated->BinBNoBinCContainer C:Halogenated OrganicHalogenated->BinCYesOxidizers->HalogenatedNoBinFailSTOP: Treat as Reactive.Quench Oxidizer First.Oxidizers->BinFailYes (High Risk)

Figure 1: Waste segregation logic ensuring chemical compatibility and regulatory compliance.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired shelf samples, weighing paper, contaminated gloves, spill cleanup materials.

  • Containment: Place the solid material into a clear, 6-mil polyethylene bag.

  • Secondary Containment: Place the sealed bag into a secondary bag (Double-bagging) to prevent particle release.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "(2-Phenylpyridin-3-yl)methanol" (99%), "Debris" (1%).[1]

    • Hazard Check: Toxic, Irritant.[3][4][5]

  • Storage: Store in the "Solid Hazardous Waste" drum.

  • Disposal Method: Incineration. The high nitrogen content makes landfilling inappropriate due to potential groundwater leaching of pyridine derivatives.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, rotary evaporator traps.

  • pH Check: Ensure the solution pH is between 4 and 10.

    • Why? Highly acidic solutions containing this compound can precipitate salts or corrode metal safety cans.

  • Solvent Classification:

    • If dissolved in Methanol/Ethanol/Ethyl Acetate : Segregate into Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform : Segregate into Halogenated Organic Waste .

  • Container: Use High-Density Polyethylene (HDPE) or Glass (Amber) containers. Avoid metal cans if the solution is acidic.

  • Labeling: List all solvents plus the estimated concentration of (2-Phenylpyridin-3-yl)methanol.

Emergency Procedures: Spills and Exposure

In the event of a spill, the primary risk is dust inhalation and skin absorption.

Spill Response Workflow (DOT Visualization)

SpillResponseIncidentSpill DetectedEvacuate1. Evacuate & Ventilate(Reduce Dust/Vapor)Incident->EvacuatePPE2. Don PPE:Nitrile Gloves, Goggles,N95/P100 MaskEvacuate->PPETypeSpill Type?PPE->TypeDrySpillDry PowderType->DrySpillWetSpillLiquid SolutionType->WetSpillScoop3a. Avoid Dust.Cover with wet paper towel.Scoop into bag.DrySpill->ScoopAbsorb3b. Absorb with Vermiculiteor Universal Pads.WetSpill->AbsorbClean4. Wash area withsoap & water x2Scoop->CleanAbsorb->CleanReport5. Report to EHSClean->Report

Figure 2: Immediate response workflow for laboratory spills.

Regulatory & Compliance Context

US EPA (RCRA) Classification

While (2-Phenylpyridin-3-yl)methanol is not explicitly "P-listed" or "U-listed" by specific CAS name, it falls under the "Derived-from" rule logic for hazardous waste management.[1]

  • Waste Code: If the waste stream contains spent solvents, use the solvent codes (e.g., F003 for non-halogenated ignitables, F002 for halogenated).

  • Characteristic Waste: If tested via TCLP (Toxicity Characteristic Leaching Procedure), pyridine derivatives often trigger D038 (Pyridine) if the concentration is high enough, though this specific derivative is distinct.

  • Best Practice: Always characterize as Hazardous Waste to ensure incineration.

Global Harmonized System (GHS)

Ensure your waste labels reflect the following GHS pictograms based on the parent structure:

  • Exclamation Mark (GHS07): Acute Toxicity / Irritant.

  • Health Hazard (GHS08): Potential for target organ toxicity (inferred from pyridine class).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11319232, (2-Phenylpyridin-3-yl)methanol.[1] Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.